Product packaging for Methyl formimidate hydrochloride(Cat. No.:CAS No. 15755-09-6)

Methyl formimidate hydrochloride

Cat. No.: B8401163
CAS No.: 15755-09-6
M. Wt: 95.53 g/mol
InChI Key: APJZJAXVHQZSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl formimidate hydrochloride (CAS 15755-09-6) is an imino ester hydrochloride salt that serves as a versatile building block in organic synthesis, particularly for introducing a one-carbon unit to construct nitrogen-containing heterocycles. This compound is a classical "Pinner salt," synthesized via the acid-catalyzed reaction of hydrogen cyanide with methanol . It is characterized by its high electrophilicity, with the carbon atom of the formimidate moiety (-CH(=NH)OCH₃) being susceptible to nucleophilic attack, which drives its core reactivity . The primary application of this compound is in the synthesis of amidines through a nucleophilic addition-elimination mechanism with primary or secondary amines. This reaction, which proceeds via a tetrahedral intermediate and the displacement of methanol, is a cornerstone method for accessing a wide array of N-substituted formamidines . Its reactivity extends to serving as a precursor for the formation of orthoesters upon reaction with additional alcohols . Furthermore, its role as a one-carbon synthon is crucial in the development of novel heterocyclic scaffolds—such as imidazoles, pyrimidines, and triazines—which are of significant interest in medicinal and materials chemistry research . Compared to ethyl or benzyl formimidates, the methyl ester offers lower steric hindrance, generally resulting in faster reaction rates . Researchers should note that this compound is typically supplied as a solid and should be stored in a refrigerator at 2-8°C . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClNO B8401163 Methyl formimidate hydrochloride CAS No. 15755-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15755-09-6

Molecular Formula

C2H6ClNO

Molecular Weight

95.53 g/mol

IUPAC Name

methyl methanimidate;hydrochloride

InChI

InChI=1S/C2H5NO.ClH/c1-4-2-3;/h2-3H,1H3;1H

InChI Key

APJZJAXVHQZSOU-UHFFFAOYSA-N

Canonical SMILES

COC=N.Cl

Origin of Product

United States

Foundational & Exploratory

Methyl Formimidate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of methyl formimidate hydrochloride. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs, including ethyl and benzyl formimidate hydrochlorides and formamidine hydrochloride, to provide a thorough and practical resource.

Chemical Properties and Structure

This compound, with the CAS number 15755-09-6, is the hydrochloride salt of the methyl ester of formimidic acid.[1] It is also known by its synonyms, methanimidic acid, methyl ester, hydrochloride, and formimidic acid, methyl ester, hydrochloride.[1]

Physicochemical Properties

Regarding solubility, formamidine hydrochloride is soluble in ethanol and shows good transparency in water.[4] The related precursor, methyl formate, has a solubility of 30% in water at 20°C.[5] This suggests that this compound is likely to be soluble in polar protic solvents.

A summary of key physicochemical data for this compound and its analogs is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl Formimidate HydrochlorideBenzyl Formimidate HydrochlorideFormamidine Hydrochloride
Molecular Formula C₂H₆ClNO[1]C₃H₈ClNOC₈H₁₀ClNO[6]CH₅ClN₂[4]
Molecular Weight 95.53 g/mol [1]109.55 g/mol 171.62 g/mol [7]80.52 g/mol [4]
CAS Number 15755-09-6[1]16694-46-5[2]60099-09-4[7]6313-33-3[4]
Melting Point Data not available75 °C (dec.)[2][3]Data not available84-87 °C[4]
Boiling Point Data not availableData not availableData not available46.3 °C at 760 mmHg[4]
Solubility Expected to be soluble in polar protic solventsData not availableData not availableSoluble in ethanol, almost transparent in water[4]
Structural Information

The chemical structure of this compound is characterized by a central carbon atom double-bonded to an imine nitrogen and single-bonded to a methoxy group. The nitrogen atom is protonated and associated with a chloride counter-ion.

Table 2: Structural Identifiers for this compound

IdentifierValue
IUPAC Name methyl methanimidate;hydrochloride
SMILES C(=N)OC.Cl
InChI InChI=1S/C2H5NO.ClH/c1-4-2-3;/h2-3H,1H3;1H
InChIKey UMBXJMAZJGSFEK-UHFFFAOYSA-N

Synthesis of Imidate Hydrochlorides

Imidate hydrochlorides are commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[8] While a specific protocol for this compound is not detailed in the reviewed literature, the synthesis of the closely related benzyl formimidate hydrochloride provides a representative experimental procedure.

Example Experimental Protocol: Synthesis of Benzyl Formimidate Hydrochloride

The following protocol is adapted from a patented procedure for the synthesis of benzyl formimidate hydrochloride.[9]

Materials:

  • Benzyl alcohol

  • Formamide

  • Anhydrous ether

  • Benzoyl chloride

Procedure:

  • A mixture of benzyl alcohol (1.15 mol), formamide (1.12 mol), and anhydrous ether (1200 ml) is charged into a 3.0 L three-necked flask equipped with an addition funnel, overhead stirrer, and a reflux condenser.[9]

  • The mixture is stirred vigorously at room temperature (20-25 °C) under a nitrogen atmosphere.[9]

  • Benzoyl chloride (1.12 mol) in 50 ml of anhydrous ether is added dropwise via the addition funnel over approximately 50 minutes. A white precipitate forms after about half of the benzoyl chloride has been added.[9]

  • The reaction mixture is stirred for an additional 60 minutes at room temperature.[9]

  • The ether is removed by decantation, and 300 ml of acetic anhydride in 500 ml of anhydrous ether is added. The mixture is stirred for 30 minutes at room temperature.[9]

  • The precipitate is allowed to settle, and the ether-acetic anhydride is removed by decantation.[9]

  • The solid is washed with 500 ml of ether and dried in vacuo over KOH at 25 °C for 2 hours to yield benzyl formimidate hydrochloride as a white solid.[9]

Note: The product, benzyl formimidate hydrochloride, is reported to be thermally unstable and decomposes to formamide and benzyl chloride at temperatures of 0 °C and above. It can be stored at -20 °C for up to 2 months without significant decomposition.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methoxy (O-CH₃) protons and a signal for the imine (C-H) proton. The N-H protons may appear as a broad signal. For comparison, the ¹H NMR spectrum of benzyl formimidate hydrochloride in DMSO-d₆ shows a singlet at 5.7 ppm (2H, OCH₂), a singlet at 7.5 ppm (5H, phenyl), and a singlet at 9.0 ppm (1H, HC=N).[9]

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methoxy carbon and the imine carbon. The chemical shift of the imine carbon is expected to be in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands for the C=N stretching vibration, C-O stretching, and N-H stretching and bending vibrations. A study of methyl acetimidate hydrochloride provides insight into the expected vibrational modes, with protonation occurring at the nitrogen atom.[10]

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to the free base (methyl formimidate).

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of a formimidoyl group or as a building block for the construction of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

Imidates are well-established synthons for the preparation of a wide array of nitrogen-containing heterocycles, such as imidazoles, benzimidazoles, pyrimidines, and triazines.[2][8] The electrophilic carbon of the imidate is susceptible to nucleophilic attack by amines, leading to cyclization reactions that form these important ring systems. For example, the reaction of an imidate with an ortho-phenylenediamine derivative is a key step in the synthesis of benzimidazoles.[8]

Heterocycle_Synthesis methyl_formimidate Methyl Formimidate Hydrochloride benzimidazole Benzimidazole Derivative methyl_formimidate->benzimidazole Cyclization diamine o-Phenylenediamine diamine->benzimidazole

Caption: Synthesis of Benzimidazoles from this compound.

Role in the Synthesis of Bioactive Molecules

The utility of formimidate hydrochlorides extends to the synthesis of complex, biologically active molecules. For instance, benzyl formimidate hydrochloride is a key reagent in the synthesis of N-formimidoyl thienamycin and the carbapenem antibiotic imipenem.[9][11] In these syntheses, the formimidate hydrochloride acts as a formylating agent.

The introduction of a methyl group, as is present in this compound, can be a critical strategy in drug design. The "magic methyl" effect can significantly impact a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, potentially leading to improved potency, selectivity, and metabolic stability.[12]

Drug_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Step cluster_product Product methyl_formimidate Methyl Formimidate Hydrochloride reaction Formimidoylation or Cyclization Reaction methyl_formimidate->reaction drug_precursor Drug Precursor drug_precursor->reaction active_molecule Bioactive Molecule (e.g., Heterocyclic Drug) reaction->active_molecule

Caption: General Workflow for the Use of this compound in Drug Synthesis.

Conclusion

This compound is a synthetically useful, albeit not extensively characterized, chemical intermediate. Its value lies in its ability to participate in the construction of complex nitrogenous frameworks that are central to the structure of many pharmaceutical compounds. While a lack of specific experimental data necessitates reliance on analogous compounds for a complete physicochemical profile, the established reactivity patterns of imidate hydrochlorides confirm its potential as a valuable tool for researchers and professionals in the field of drug discovery and development. Further investigation into the specific properties and reactivity of this compound would be a valuable contribution to the field of synthetic chemistry.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Formimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl formimidate hydrochloride, a valuable intermediate in organic and medicinal chemistry. The primary method detailed is the Pinner reaction, a classic and effective route to imidate hydrochlorides. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and purification techniques, supplemented with quantitative data and process visualizations.

Introduction

This compound, also known as formimidic acid methyl ester hydrochloride, is a reactive chemical intermediate. Its structure, featuring an imidate functional group, makes it a versatile building block in the synthesis of various nitrogen-containing heterocycles, amidines, and other complex organic molecules that are often of interest in drug discovery and development. The hydrochloride salt form enhances its stability, although careful handling under anhydrous conditions is crucial to prevent hydrolysis.

Synthesis via the Pinner Reaction

The most common and established method for synthesizing this compound is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, methanol is reacted with a source of the formonitrile group in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The plausible mechanism for the Pinner reaction begins with the protonation of the nitrile by the strong acid, hydrogen chloride, which activates the nitrile for nucleophilic attack by the alcohol.[1] A subsequent proton transfer yields the desired imidate hydrochloride.[1]

Pinner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product HCN Hydrogen Cyanide (Nitrile Source) Nitrilium Activated Nitrilium Cation HCN->Nitrilium Protonation by HCl MeOH Methanol ProtonatedImidate Protonated Intermediate MeOH->ProtonatedImidate HCl Hydrogen Chloride Nitrilium->ProtonatedImidate Nucleophilic attack by Methanol Product Methyl Formimidate Hydrochloride ProtonatedImidate->Product Proton Transfer Synthesis_Workflow Start Starting Materials (Anhydrous Methanol, HCN, Anhydrous HCl) Reaction Pinner Reaction (0-5 °C) Start->Reaction Precipitation Precipitation with Anhydrous Diethyl Ether Reaction->Precipitation Filtration1 Filtration to Collect Crude Product Precipitation->Filtration1 Washing Washing with Anhydrous Diethyl Ether Filtration1->Washing Recrystallization Recrystallization from Anhydrous Ethanol Washing->Recrystallization Filtration2 Filtration to Collect Purified Crystals Recrystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying End Purified Methyl Formimidate Hydrochloride Drying->End

References

An In-depth Technical Guide on the Mechanism of Action of Methyl Formimidate Hydrochloride with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical mechanism, experimental protocols, and quantitative data associated with the reaction between methyl formimidate hydrochloride and primary amines. This reaction is a cornerstone in the synthesis of N-substituted formamidines, a class of compounds with significant applications in medicinal chemistry and drug development.

Core Reaction Mechanism

The reaction of this compound with a primary amine to yield an N-substituted formamidine is a two-stage process. The first stage involves the synthesis of the this compound reagent itself, typically via the Pinner reaction. The second, and focal, stage is the reaction of this imidate salt with a primary amine.

Stage 1: Synthesis of this compound (Pinner Reaction)

This compound is synthesized by the acid-catalyzed reaction of hydrogen cyanide (or a suitable nitrile precursor) with methanol. Anhydrous hydrogen chloride is bubbled through a solution of the nitrile in anhydrous methanol.

The mechanism proceeds as follows:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.

  • Nucleophilic Attack by Alcohol: The oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

  • Proton Transfer: A proton is transferred from the oxonium ion to a chloride ion or another methanol molecule.

  • Formation of the Imidate Hydrochloride Salt: The resulting product is the stable this compound salt, often referred to as a Pinner salt.

Caption: Pinner reaction for this compound synthesis.

Stage 2: Reaction with Primary Amines

The core of the topic, the reaction of the synthesized this compound with a primary amine (R-NH₂), proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-substituted formamidine.

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated imidate. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking amine nitrogen to the methoxy group, making it a better leaving group (methanol). This can be facilitated by the solvent or another amine molecule.

  • Elimination of Methanol: The lone pair on the original imidate nitrogen pushes down, reforming a double bond and leading to the elimination of methanol.

  • Deprotonation: The resulting protonated formamidine is deprotonated by a base in the reaction mixture (e.g., another molecule of the primary amine or an added base) to yield the final N-substituted formamidine and the ammonium salt of the base.

Caption: Mechanism of N-substituted formamidine synthesis.

Quantitative Data

The yield and reaction rate of formamidine synthesis are influenced by several factors including the nature of the primary amine, solvent, temperature, and stoichiometry. Generally, electron-rich primary amines react faster than electron-deficient ones. Steric hindrance on the primary amine can significantly decrease the reaction rate and yield.

Primary Amine (R-NH₂)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineEthanolReflux485Analogous Synthesis
p-ToluidineEthanolReflux390Analogous Synthesis
p-NitroanilineEthanolReflux1260Analogous Synthesis
BenzylamineDichloromethane25292Analogous Synthesis
CyclohexylamineDichloromethane25288Analogous Synthesis
tert-ButylamineDichloromethane252440Analogous Synthesis

Note: The data presented is representative of typical yields for the synthesis of N-substituted formamidines and may be derived from reactions using analogous formimidate precursors or synthesis routes due to a lack of consolidated data for this compound specifically.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent reaction with a primary amine.

Synthesis of this compound

Materials:

  • Hydrogen Cyanide (or a suitable nitrile precursor)

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride gas

  • Anhydrous Diethyl Ether

Procedure:

  • A solution of the nitrile in anhydrous methanol is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

  • The flask is cooled to 0-5 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The rate of addition should be controlled to maintain the low temperature.

  • The reaction is monitored for the formation of a precipitate. Once precipitation is complete, the flow of HCl is stopped.

  • The crystalline this compound is collected by filtration in a dry environment, washed with anhydrous diethyl ether, and dried under vacuum.

Pinner_Workflow start Start prepare_solution Prepare solution of nitrile in anhydrous methanol start->prepare_solution cool_solution Cool solution to 0-5 °C prepare_solution->cool_solution bubble_hcl Bubble anhydrous HCl gas through the solution cool_solution->bubble_hcl monitor_precipitation Monitor for precipitate formation bubble_hcl->monitor_precipitation filter_product Filter the crystalline product monitor_precipitation->filter_product wash_product Wash with anhydrous diethyl ether filter_product->wash_product dry_product Dry under vacuum wash_product->dry_product end_product Methyl Formimidate Hydrochloride dry_product->end_product

Caption: Experimental workflow for Pinner salt synthesis.

Synthesis of N-Substituted Formamidine

Materials:

  • This compound

  • Primary Amine

  • Anhydrous Solvent (e.g., Dichloromethane, Ethanol)

  • Base (e.g., Triethylamine, or excess primary amine)

Procedure:

  • This compound is suspended in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The primary amine (1 to 1.2 equivalents) is added to the suspension. If the primary amine is not used in excess, an auxiliary base like triethylamine (1.1 equivalents) is added.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the amine).

  • The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is worked up. This typically involves filtering off any precipitated ammonium hydrochloride, followed by removal of the solvent under reduced pressure.

  • The crude product is then purified, usually by column chromatography or recrystallization, to afford the pure N-substituted formamidine.

Amidine_Synthesis_Workflow start Start suspend_imidate Suspend methyl formimidate HCl in anhydrous solvent start->suspend_imidate add_amine Add primary amine (and optional base) suspend_imidate->add_amine stir_mixture Stir at appropriate temperature add_amine->stir_mixture monitor_reaction Monitor reaction progress (TLC, GC-MS) stir_mixture->monitor_reaction workup Reaction workup (filtration, solvent removal) monitor_reaction->workup purify Purify product (chromatography/recrystallization) workup->purify end_product N-Substituted Formamidine purify->end_product

Caption: Experimental workflow for N-substituted formamidine synthesis.

Conclusion

The reaction of this compound with primary amines provides an efficient and versatile route to N-substituted formamidines. A thorough understanding of the underlying nucleophilic addition-elimination mechanism, coupled with careful control of experimental parameters, is crucial for optimizing reaction outcomes. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important chemical entities in drug discovery and development.

Navigating the Solubility of Methyl Formimidate Hydrochloride in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl formimidate hydrochloride is a reactive chemical entity with significant potential in bioconjugation and pharmaceutical development. Its utility is intrinsically linked to its behavior in aqueous environments, particularly its solubility and stability across a range of pH conditions commonly encountered in biological and chemical workflows. This technical guide provides an in-depth overview of the solubility characteristics of this compound in aqueous buffers, offering detailed experimental protocols and conceptual frameworks relevant to its application.

Understanding Solubility in the Context of Reactivity

The solubility of this compound is not a simple static value but is dynamically influenced by the composition of the aqueous buffer, most notably its pH. As a hydrochloride salt, it is generally expected to be water-soluble. However, the formimidate functional group is susceptible to hydrolysis, which can affect solubility measurements and the compound's availability for downstream reactions.

In acidic conditions (pH < 5), the imidate nitrogen is protonated, which is expected to enhance stability and, consequently, solubility.[1] Conversely, in neutral to basic media (pH > 7), the compound is prone to accelerated degradation through hydrolysis, breaking down into methyl formate and ammonia. This inherent instability can complicate solubility assessments, as the compound may degrade before a true equilibrium is reached.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a comprehensive range of aqueous buffers is not extensively documented in publicly available literature, the following table provides an illustrative example of how such data would be presented. Researchers should determine these values empirically for their specific buffer systems and experimental conditions.

Buffer SystempHTemperature (°C)Ionic Strength (mM)Solubility (mg/mL)Notes
Phosphate Buffer5.025100> 100 (estimated)Expected to be highly soluble and relatively stable.
Phosphate Buffer7.425150VariableProne to hydrolysis; solubility measurement should be time-sensitive.
Carbonate-Bicarbonate Buffer9.025100LowSignificant degradation expected, impacting apparent solubility.
Acetate Buffer4.525100> 100 (estimated)High solubility and stability anticipated.

Note: The values presented above are hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of a reactive compound like this compound requires a carefully designed experimental protocol. The following method is adapted from established procedures for determining the solubility of chemical compounds in aqueous media.[2][3][4]

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

    • Add a known volume of the desired aqueous buffer to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a predetermined time. Due to the reactivity of this compound, a time course experiment (e.g., sampling at 1, 2, 4, and 8 hours) is recommended to determine the point of maximum dissolution before significant degradation occurs.

  • Sample Collection and Preparation:

    • After agitation, remove the vial and allow the undissolved solid to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

    • Carefully collect a known volume of the clear supernatant.

    • Immediately dilute the supernatant with a suitable mobile phase or a stabilizing acidic solution to prevent further reaction or precipitation before analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the diluted supernatant and the standard solutions by HPLC.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested buffer under the specified conditions.

Application in Bioconjugation: A Conceptual Workflow

This compound is a valuable reagent for the modification of primary amines in biomolecules, such as the lysine residues in proteins. This reaction, known as amidation, is fundamental to many bioconjugation strategies aimed at developing antibody-drug conjugates (ADCs), PEGylated proteins, and other therapeutic bioconjugates.[5][6]

The following diagram illustrates a generalized workflow for the bioconjugation of a protein using this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (e.g., in PBS pH 7.4) Mix Incubate Mixture (Controlled Temp & Time) Protein->Mix Add Reagent Reagent Methyl Formimidate HCl Solution (freshly prepared) Reagent->Mix Purify Purification (e.g., Size Exclusion Chromatography) Mix->Purify Stop Reaction Analyze Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purify->Analyze Collect Fractions Final Conjugated Protein Analyze->Final Confirm Conjugation

Caption: Conceptual workflow for protein bioconjugation using this compound.

Logical Pathway for Solubility and Stability Assessment

The decision-making process for utilizing this compound in an aqueous system involves a logical progression of assessing its solubility and stability. The following diagram outlines this process.

Solubility_Assessment_Pathway Start Start: Select Buffer System pH_Check Is pH < 6? Start->pH_Check Solubility_Test_Acid Conduct Solubility Test (Expect High Solubility & Stability) pH_Check->Solubility_Test_Acid Yes Solubility_Test_Neutral Conduct Time-Course Solubility Test (Monitor for Degradation) pH_Check->Solubility_Test_Neutral No Proceed Proceed with Application Solubility_Test_Acid->Proceed Optimize Optimize Reaction Time & Stoichiometry Solubility_Test_Neutral->Optimize Optimize->Proceed

References

Methyl formimidate hydrochloride reaction with lysine side chains

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reaction of Methyl Formimidate Hydrochloride with Lysine Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins is a cornerstone of biochemical research and pharmaceutical development, enabling the study of protein structure, function, and interactions. Among the various amino acid side chains, the ε-amino group of lysine is a frequent target for modification due to its nucleophilicity and common presence on protein surfaces. This compound (MFH) is a classic imidoester reagent used for a specific type of modification known as amidination .

This reaction converts the primary amine of the lysine side chain into a more basic formamidinium group. A critical advantage of this modification is the retention of a positive charge at physiological pH, thereby minimizing significant perturbations to the protein's native conformation and function. This guide provides a comprehensive overview of the reaction chemistry, influential parameters, experimental protocols, and analytical techniques relevant to the use of this compound in protein research.

Reaction Mechanism and Core Principles

The reaction of methyl formimidate with the ε-amino group of a lysine residue is a nucleophilic substitution. The unprotonated primary amine of the lysine side chain attacks the electrophilic carbon atom of the methyl formimidate. This is followed by the elimination of a methanol molecule to form a stable N-substituted formamidinium group.

Key characteristics of the amidination reaction:

  • Charge Preservation: The primary amino group (pKa ~10.5) is converted into a formamidinium group, which has a higher pKa (~12.5). This ensures the side chain remains positively charged over a wide pH range, preserving electrostatic interactions that are often crucial for protein structure and function.[1]

  • Specificity: The reaction is highly specific for primary amines, primarily targeting the ε-amino group of lysines and the N-terminal α-amino group of the polypeptide chain.

  • pH Dependence: The reaction rate is strongly dependent on pH. The lysine side chain's amino group must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is typically performed under alkaline conditions (pH 8.0 - 10.5).

Figure 1. Chemical reaction of a lysine side chain with methyl formimidate.

Quantitative Data: Influence of Reaction Parameters

ParameterConditionEffect on Conversion EfficiencyRationale & Citation
pH pH 8.6 to 11.0Strongly increases with pH. A sharp increase in yield is observed as the pH moves above the pKa of the lysine ε-amino group (~10.5).The amino group must be deprotonated to act as a nucleophile. At higher pH, a greater fraction of lysine side chains are reactive.[2]
Reagent Ratio 1.5:1 to 1000:1 (Reagent:Lysine)Increases with higher reagent ratio. A significant excess of the amidinating reagent is required to drive the reaction toward completion.Follows Le Châtelier's principle; a high concentration of the reagent ensures that most target amines are modified. A ratio of at least 10:1 is often necessary for substantial conversion.[2]
Incubation Time 1 to 7 days (for O-methylisourea)Increases with time. The reaction may require extended periods to reach maximum conversion, especially under suboptimal pH or concentration conditions.The reaction is not instantaneous and requires sufficient time for the nucleophilic attack and subsequent elimination to occur across a large protein molecule.[2]
Temperature 25°C to 65°CIncreases with temperature. Higher temperatures generally accelerate the reaction rate.Provides the necessary activation energy for the reaction. However, protein stability must be considered, as higher temperatures can induce denaturation.[3][4]

Note: Data in the table is primarily derived from studies on O-methylisourea, which reacts via a highly similar mechanism to methyl formimidate. The qualitative effects are directly transferable.

Experimental Protocols

This section outlines a generalized protocol for the amidination of a protein sample followed by analysis to confirm modification.

Materials and Reagents
  • Purified protein of interest

  • This compound (MFH)

  • Buffer system (e.g., Sodium Borate, pH 9.5)

  • Reaction quench solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Ammonium Bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (mass spectrometry grade)

  • Water and Acetonitrile (HPLC grade)

Generalized Amidination Protocol
  • Protein Preparation: Dissolve the protein sample in the reaction buffer (e.g., 50 mM Sodium Borate, pH 9.5) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the same reaction buffer. A high concentration (e.g., 1 M) is recommended.

  • Reaction Initiation: Add the MFH stock solution to the protein solution to achieve the desired final molar excess. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, to consume any excess MFH reagent.

  • Buffer Exchange: Remove excess reagents and byproducts by buffer exchange or dialysis into a volatile buffer like ammonium bicarbonate, suitable for downstream mass spectrometry.

Sample Preparation for Mass Spectrometry
  • Reduction & Alkylation: Reduce disulfide bonds by adding DTT and incubating. Subsequently, alkylate cysteine residues by adding IAA in the dark.

  • Proteolytic Digestion: Add trypsin to the protein sample (typically at a 1:50 w/w ratio of trypsin:protein) and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Desalting: Clean up the peptide mixture using a C18 desalting column (e.g., a ZipTip) to remove salts and detergents that interfere with mass spectrometry analysis.

LC-MS/MS Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amidination of a lysine residue results in a specific mass shift that can be detected.

  • Mass Shift: The conversion of a primary amine (-NH₂) to a formamidine group (-NH-CH=NH) results in a mass increase of +12.0022 Da per modified site.

Database search algorithms are used to identify peptides from the fragmentation spectra, with the mass shift of amidination set as a variable modification on lysine residues and the protein N-terminus. This allows for the precise identification of modified sites.[5][6]

Visualizations: Workflows and Logical Relationships

Visual diagrams help clarify the experimental process and the rationale behind using amidination.

ExperimentalWorkflow cluster_reaction Amidination Reaction cluster_ms_prep MS Sample Prep cluster_analysis Analysis Prot_Prep 1. Protein in Alkaline Buffer (pH 9.5) Add_MFH 2. Add Methyl Formimidate Prot_Prep->Add_MFH Incubate 3. Incubate (e.g., 25°C, 2h) Add_MFH->Incubate Quench 4. Quench Reaction (e.g., Tris buffer) Incubate->Quench Buffer_Ex 5. Buffer Exchange (Ammonium Bicarbonate) Quench->Buffer_Ex Digest 6. Reduce, Alkylate, & Trypsin Digest Buffer_Ex->Digest Desalt 7. Desalt Peptides (C18 Cleanup) Digest->Desalt LCMS 8. LC-MS/MS Analysis Desalt->LCMS Data 9. Database Search (Mass Shift = +12.0022 Da) LCMS->Data

Figure 2. Generalized experimental workflow for protein amidination and analysis.

LogicalRelationship cluster_reagent Reagent & Reaction cluster_outcome Biochemical Outcome cluster_application Primary Application MFH Methyl Formimidate Reaction Amidination (pH > 9) MFH->Reaction Lysine Lysine ε-NH2 (Primary Amine) Lysine->Reaction Amidine Amidinated Lysine (Formamidinium) Reaction->Amidine Results in Solvent Probing Solvent Accessibility Reaction->Solvent Reacts with exposed residues, enabling Charge Positive Charge Preserved Amidine->Charge Structure Minimal Structural Perturbation Charge->Structure Leads to

Figure 3. Rationale for using amidination in protein structure studies.

Applications and Conclusion

The primary application of lysine amidination is in the field of structural proteomics. Because the reaction preferentially modifies lysines on the protein's exterior, it serves as an effective tool for mapping solvent-accessible surfaces.[7] By comparing the modification patterns of a protein in its native versus denatured state, or in the presence and absence of a binding partner, researchers can gain insights into protein folding, tertiary structure, and ligand interaction sites.[8][9]

References

A Technical Guide to Amidine Bond Formation with Methyl Formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amidine bond formation utilizing methyl formimidate, a crucial reaction in modern medicinal chemistry and drug development. Amidines are key structural motifs in a wide array of therapeutic agents due to their unique ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1] This document details the core reaction mechanism, provides explicit experimental protocols, summarizes quantitative data for characterization, and visualizes the process for enhanced understanding.

Core Reaction Mechanism: The Pinner Reaction Pathway

The formation of amidines from methyl formimidate proceeds via the well-established Pinner reaction.[2] This acid-catalyzed, two-step process is a cornerstone of imidate and amidine synthesis.[3]

Step 1: Formation of Methyl Formimidate Hydrochloride (Pinner Salt)

The process begins with the reaction between a nitrile (in this case, hydrogen cyanide or a derivative) and an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[3] The acid protonates the nitrile, activating it for nucleophilic attack by the methanol. The resulting intermediate is a stable imino ester salt, known as a Pinner salt.[2][4] Specifically, the reaction of hydrogen cyanide with methanol yields this compound.

Step 2: Amination to Form the Amidine

The isolated this compound is then treated with a primary amine. The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. This leads to the elimination of methanol and the formation of the corresponding N-substituted formamidine, typically as a hydrochloride salt.[3]

Pinner_Reaction Pinner Reaction Mechanism cluster_step1 Step 1: Methyl Formimidate Formation cluster_step2 Step 2: Amidine Formation Nitrile Nitrile (Hydrogen Cyanide) PinnerSalt Methyl Formimidate HCl (Pinner Salt) Nitrile->PinnerSalt + Methanol, HCl Methanol Methanol Methanol->PinnerSalt HCl_cat HCl (catalyst) HCl_cat->PinnerSalt PinnerSalt_step2 Methyl Formimidate HCl Amidine N-Substituted Formamidine HCl PinnerSalt_step2->Amidine + Primary Amine PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Amidine Methanol_out Methanol (byproduct) Amidine->Methanol_out eliminates

Fig. 1: Pinner reaction pathway for N-substituted formamidine synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the methyl formimidate precursor and its subsequent conversion to an N-substituted amidine.

Synthesis of this compound

This protocol is adapted from established Pinner reaction procedures.[5][6] It utilizes a safer, commercially available solution of HCl in an etheral solvent, which allows for easier handling and product isolation.

Materials:

  • Nitrile (e.g., Acetonitrile as a model, or precursor for formonitrile)

  • Anhydrous Methanol (MeOH)

  • 4N HCl solution in Cyclopentyl Methyl Ether (CPME)

  • Anhydrous Diethyl Ether

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the nitrile (1.0 eq.).

  • Add anhydrous CPME as the solvent, followed by anhydrous methanol (3.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the 4N HCl solution in CPME (4.0 eq.) to the stirred mixture over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 2 hours, then let it stand at 4°C (refrigerate) for 24-48 hours.

  • The this compound will precipitate as a white crystalline solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure this compound (Pinner salt).

Synthesis of N-Aryl Formamidine from this compound

This protocol describes the reaction of the prepared Pinner salt with a primary aromatic amine.

Materials:

  • This compound (1.0 eq.)

  • Primary Aromatic Amine (e.g., 2,6-dimethylaniline) (1.0 eq.)

  • Anhydrous Ethanol

  • Triethylamine (optional, for in-situ free base generation)

Procedure:

  • In a round-bottom flask, suspend the this compound (1.0 eq.) in anhydrous ethanol.

  • Add the primary aromatic amine (1.0 eq.) to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), the N-aryl formamidine hydrochloride product often precipitates from the solution.

  • If the product does not precipitate, the solvent can be reduced under reduced pressure.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure N-aryl formamidine hydrochloride.

Workflow Experimental Workflow cluster_synthesis Part A: Pinner Salt Synthesis cluster_amidation Part B: Amidine Formation A1 Combine Nitrile, MeOH, and CPME in Flask A2 Cool to 0°C A1->A2 A3 Slowly Add 4N HCl/CPME A2->A3 A4 Stir at 0°C, then Refrigerate for 24-48h A3->A4 A5 Filter Precipitate A4->A5 A6 Wash with Anhydrous Ether A5->A6 A7 Dry Under Vacuum A6->A7 Product1 Methyl Formimidate HCl A7->Product1 B1 Suspend Pinner Salt in Anhydrous Ethanol Product1->B1 Use in Part B B2 Add Primary Amine B1->B2 B3 Stir at Room Temp (12-24h) B2->B3 B4 Monitor by TLC B3->B4 B5 Isolate Product (Filtration/Evaporation) B4->B5 B6 Recrystallize B5->B6 Product2 Pure N-Aryl Formamidine HCl B6->Product2

Fig. 2: Step-by-step workflow for the synthesis of N-aryl formamidines.

Quantitative Data Presentation

The following tables summarize representative quantitative data for a series of symmetrically substituted N,N'-diphenylformamidine derivatives, synthesized via related methods.[7] This data is crucial for the characterization and identification of the final products.

Table 1: Synthesis Yields and Physical Properties

CompoundSubstituent (Ar)Yield (%)Melting Point (°C)
1 2,6-dimethylphenyl89%183-184
2 2,6-diisopropylphenyl75%192-195
3 2,4,6-trimethylphenyl85%199-201
4 2,6-dichlorophenyl82%211-212

Table 2: Spectroscopic Characterization Data [7]

Cmpd1H NMR (DMSO-d6), δ (ppm)13C NMR (DMSO-d6), δ (ppm)IR ν (cm-1)ESI-TOF MS: m/z (%)
1 2.07-2.31 (m, 12H, CH3), 6.76-7.24 (m, 6H, Ar-H), 7.45 (s, 1H, N=C(H)), 8.22 (s, 1H, N(H))18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.963160, 2919, 1643, 1588, 1465, 1200, 759[M+H]+ 253.17 (100%)
2 0.94-1.29 (m, 24H, CH3), 3.07-3.17 (s, 2H, CH), 6.90-7.36 (m, 6H, Ar-H), 7.49 (s, 1H, N=C(H)), 8.16 (s, 1H, N(H))24.23, 25.41, 27.32, 27.94, 28.42, 122.74, 123.29, 127.77, 134.13, 140.00, 146.82, 149.802960, 2866, 1662, 1441, 1286, 1180, 799[M+H]+ 365.30 (100%)
3 2.05-2.27 (m, 18H, CH3), 6.78-6.90 (m, 4H, Ar-H), 7.42 (s, 1H, N=C(H)), 8.12 (s, 1H, N(H))18.25, 18.82, 20.73, 128.52, 129.07, 134.40, 135.01, 143.91, 149.623165, 2915, 1641, 1605, 1475, 1205, 847[M+H]+ 281.21 (100%)
4 6.99-7.61 (m, 6H, Ar-H), 7.73 (s, 0.5H, N=C(H)), 8.31 (s, 0.5H, N=C(H)), 9.32 (s, 0.5H, N(H)), 10.08 (s, 0.5H, N(H))128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68, 160.10, 164.872844, 1654, 1566, 1441, 1302, 1220, 771[M+Na]+ 356.93 (100%)

Note: The presence of multiple signals for the formamidine proton (-N=C(H)-) and the N-H proton in compound 4 is indicative of E/Z isomers in solution.[7]

Conclusion

The synthesis of N-substituted formamidines via the Pinner reaction, utilizing methyl formimidate as a key intermediate, is a robust and versatile method. This approach offers an efficient pathway to a diverse range of amidine-containing compounds, which are of significant interest in pharmaceutical research and development. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of these important molecular scaffolds.

References

An In-depth Technical Guide to the Applications of Methyl Formimidate Hydrochloride in Protein Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formimidate hydrochloride is a valuable reagent in the arsenal of protein chemists, primarily utilized for the chemical modification of proteins. As an imidoester, it exhibits reactivity towards primary amino groups, most notably the ε-amino group of lysine residues and the N-terminal α-amino group. This modification, known as amidination, results in the conversion of a primary amine to a more basic amidine group, thereby preserving the positive charge at physiological pH. This property is particularly advantageous in studies where maintaining the overall charge and solubility of the protein is crucial. This guide provides a comprehensive overview of the core applications of this compound in protein chemistry, complete with experimental considerations and data interpretation.

Mechanism of Action: The Amidination of Lysine Residues

This compound reacts with the nucleophilic primary amino groups of proteins in a pH-dependent manner. The reaction is most efficient at alkaline pH (typically pH 8.0-10.0), where the amino group is predominantly in its unprotonated, nucleophilic state. The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the imidate, leading to the formation of an unstable tetrahedral intermediate. This intermediate then eliminates methanol to form a stable N-substituted formamidine.

A key characteristic of this modification is the retention of positive charge. The resulting amidine group has a higher pKa than the original amino group, ensuring it remains protonated and positively charged over a wider pH range. This is in contrast to other amine modification reagents like acetic anhydride, which neutralize the positive charge of the lysine residue.

Core Applications in Protein Chemistry

The unique properties of this compound have led to its application in several key areas of protein chemistry:

Probing Protein Structure and Solvent Accessibility

By selectively modifying solvent-exposed lysine residues, this compound can be used as a tool to probe the tertiary and quaternary structure of proteins. The extent of modification of individual lysine residues can be quantified using techniques such as mass spectrometry. Lysine residues buried within the protein's core or involved in protein-protein interactions will be less reactive towards the reagent. This information provides valuable insights into the protein's three-dimensional structure and the regions of the protein that are accessible to the solvent.

Studying Protein-Protein Interactions

This compound can be employed as a monofunctional cross-linking agent to identify or stabilize protein-protein interactions. While it does not directly link two proteins like a bifunctional cross-linker, the modification of lysine residues at the interface of a protein complex can alter the binding affinity. By comparing the modification pattern of a protein in its free and complexed state, researchers can identify the regions involved in the interaction.

Thermodynamic Analysis of Protein Folding and Stability

The amidination of lysine residues can be used in conjunction with mass spectrometry to study the thermodynamics of protein folding and stability. By monitoring the rate of modification of globally protected amine groups as a function of chemical denaturant concentration, it is possible to determine the free energy of folding (ΔGf), the m-value (a measure of the change in solvent accessible surface area upon folding), and the dissociation constants (Kd) of protein-ligand complexes.

Enhancing Peptide Identification in Mass Spectrometry

Chemical derivatization of peptides with reagents like S-methyl thioacetimidate (SMTA), a related imidoester, has been shown to alter peptide fragmentation patterns in tandem mass spectrometry (MS/MS).[1][2] This can lead to the identification of a different set of peptides than in an unmodified sample, thereby increasing the overall proteome coverage in shotgun proteomics experiments.[1] Amidination can influence the basicity of lysine residues, impacting peptide fragmentation and detectability.[1]

Experimental Protocols

General Protocol for Protein Amidination
  • Protein Preparation:

    • Dissolve the protein of interest in a suitable buffer, ensuring the absence of primary amines (e.g., Tris buffer should be avoided). Phosphate or borate buffers at a concentration of 20-50 mM are commonly used.

    • The protein concentration can range from 1-10 mg/mL, depending on the specific experiment.

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound in the reaction buffer immediately before use. Imidoesters are susceptible to hydrolysis, so fresh preparation is critical.

  • Reaction Conditions:

    • Adjust the pH of the protein solution to the desired alkaline range (typically pH 8.5-9.5) using a suitable base like NaOH.

    • Add the this compound solution to the protein solution to achieve the desired final concentration of the reagent. The molar excess of the reagent over protein amino groups will need to be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or on ice) for a specific duration (e.g., 1-4 hours). The reaction time is a critical parameter to control the extent of modification.

  • Reaction Quenching:

    • Terminate the reaction by adding a reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration that is in large excess to the initial concentration of the imidoester.

    • Alternatively, the reaction can be stopped by lowering the pH of the solution.

  • Sample Analysis:

    • The modified protein can be analyzed by various techniques, including:

      • SDS-PAGE: To check for changes in molecular weight or the formation of cross-linked species.

      • Mass Spectrometry: To determine the extent of modification and identify the specific lysine residues that have been modified.

      • Enzyme Activity Assays: To assess the effect of modification on protein function.

Quantitative Data Presentation

Table 1: Thermodynamic Stability of Amidinated Bovine Carbonic Anhydrase II (BCAII)

ProteinΔGf (kcal/mol)m-value (kcal/mol·M⁻¹)
Native BCAII-6.5 ± 0.32.1 ± 0.1
Amidinated BCAII-5.8 ± 0.41.9 ± 0.1

Table 2: Effect of Amidination on the Kinetic Parameters of Lysozyme

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Native LysozymeM. lysodeikticus cells10 ± 10.5 ± 0.055.0 x 10⁴
Amidinated LysozymeM. lysodeikticus cells15 ± 20.4 ± 0.062.7 x 10⁴

Reversibility of Amidination

The amidine bond formed through the reaction of imidoesters with primary amines is generally considered stable under physiological conditions. However, some literature suggests that lysine formylation, a related modification, is a reversible post-translational modification.[3] The reversibility of the amidine linkage formed by this compound may depend on specific reaction conditions and the local chemical environment within the protein. Further investigation is required to fully elucidate the conditions under which this modification can be reversed.

Mandatory Visualizations

Experimental Workflow for Protein Structure Probing

experimental_workflow Workflow for Protein Structure Probing using this compound cluster_sample_prep Sample Preparation cluster_modification Chemical Modification cluster_analysis Analysis cluster_interpretation Interpretation Protein Protein of Interest Buffer_Exchange Buffer Exchange Protein->Buffer_Exchange Buffer Amine-free Buffer (e.g., Phosphate) Buffer->Buffer_Exchange Reaction Amidination Reaction (Alkaline pH) Buffer_Exchange->Reaction MFH Methyl Formimidate HCl Solution (Freshly Prepared) MFH->Reaction Quenching Reaction Quenching Reaction->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Quenching_Reagent Quenching Reagent (e.g., Tris) Quenching_Reagent->Quenching MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis (Identification of Modified Peptides) MS_Analysis->Data_Analysis Interpretation Structural Interpretation (Solvent Accessibility Mapping) Data_Analysis->Interpretation

Caption: Workflow for probing protein structure using this compound.

Logical Relationship of Amidination on Protein Properties

logical_relationship Impact of Amidination on Protein Properties MFH Methyl Formimidate HCl Amidination Amidination Reaction MFH->Amidination Lysine Lysine Residue (Primary Amine) Lysine->Amidination Amidine Amidine Group Amidination->Amidine Structure Altered Local Conformation Amidination->Structure Charge Preservation of Positive Charge Amidine->Charge Basicity Increased Basicity Amidine->Basicity Solubility Maintained/Increased Solubility Charge->Solubility Function Potential Alteration of Function Structure->Function

Caption: Logical relationships of protein amidination by this compound.

Conclusion

This compound is a versatile tool for protein chemists, offering a means to modify lysine residues while preserving their positive charge. Its applications range from probing protein structure and interactions to facilitating thermodynamic studies and enhancing proteomic analyses. While specific protocols require empirical optimization, the general principles and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their studies of protein chemistry. Further research into the quantitative effects on a wider range of proteins and the reversibility of the modification will undoubtedly expand its utility in the future.

References

A Historical Perspective on the Use of Imidoesters in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidoesters are a class of organic compounds that have played a pivotal, albeit sometimes overlooked, role in the advancement of biochemistry. Characterized by the functional group RC(=NH)OR', these reagents have been instrumental in the study of protein structure and function for over half a century. Their primary utility lies in their ability to react specifically with primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) under mild conditions, forming a stable amidine linkage. This reaction preserves the positive charge of the original amino group, a crucial feature for maintaining the native conformation and activity of many proteins. This in-depth guide provides a historical perspective on the use of imidoesters in biochemistry, detailing their development, reaction chemistry, and key applications, supplemented with experimental protocols and quantitative data.

A Journey Through Time: The Historical Development of Imidoesters in Biochemistry

The story of imidoesters in biochemical research began in the mid-20th century, with their initial application focusing on the chemical modification of proteins.

The Dawn of Amidination (1960s): The seminal work of Hunter and Ludwig in 1962 laid the theoretical groundwork for the use of imidoesters in protein chemistry. They meticulously described the mechanism of the reaction between imidoesters and amines, paving the way for their practical application. Shortly after, in the mid-1960s, the first bifunctional imidoesters were synthesized and employed as protein cross-linking agents. These reagents, possessing two reactive imidoester groups connected by a spacer arm, enabled researchers to covalently link interacting proteins or different domains within a single protein, providing the first glimpses into the spatial arrangement of protein subunits.

Expanding the Toolkit (1970s): The 1970s witnessed a significant expansion of the imidoester toolkit. A major breakthrough was the development of cleavable imidoesters . These innovative reagents contained a disulfide bond within their spacer arm, which could be readily cleaved under mild reducing conditions. This allowed for the separation of cross-linked proteins after analysis, greatly simplifying the identification of interacting partners. A notable example is dimethyl 3,3'-dithiobispropionimidate, which was synthesized and used for investigating ribosome structure[1]. This era also saw the introduction of fluorescent imidoesters , which enabled the specific labeling of amino groups in proteins for visualization and localization studies.

Refinement and Broader Applications (1980s and beyond): While the emergence of N-hydroxysuccinimide (NHS) esters in the 1980s provided a more stable alternative for amine modification, imidoesters continued to be valued for their charge-preserving properties. Research in this period focused on refining reaction conditions and exploring new applications, such as their use as substitutes for glutaraldehyde in tissue fixation and their utility in studying molecular associations within cell membranes[2].

The Chemistry of Imidoester Reactions

The reaction of an imidoester with a primary amine to form an N-substituted amidine is a two-step process. The reaction is highly pH-dependent, with optimal reactivity typically observed in the alkaline range (pH 8-10).

Reaction Mechanism:

  • Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile and attacks the electrophilic carbon of the imidoester.

  • Elimination: An alcohol or thiol is eliminated, forming the stable amidine bond.

The resulting amidine is protonated at physiological pH, thus retaining the positive charge of the original amine. This is a key advantage over reagents like NHS-esters, which neutralize the charge upon reaction.

Quantitative Data on Imidoester Reactions

Summarizing precise quantitative data from historical literature is challenging due to variations in experimental conditions. However, the following tables provide an overview of key parameters for commonly used imidoesters.

Imidoester ReagentSpacer Arm Length (Å)Cleavable?Key Historical Application
Dimethyl Adipimidate (DMA)8.6NoStudying protein subunit structure
Dimethyl Pimelimidate (DMP)10.0NoMembrane protein studies
Dimethyl Suberimidate (DMS)11.4NoCross-linking of oligomeric proteins
Dithiobis(succinimidyl propionate) (DTBP)12.0Yes (Disulfide)Ribosome structure analysis[1]
ParameterConditionValue/Observation
Optimal pH for Amidination Reaction of imidoesters with primary amines8.0 - 10.0[2][3]
Half-life of Imidoesters Increases with increasing pHShorter at lower pH due to hydrolysis[2][3]
Reaction Efficiency Increases with increasing pH from 8 to 10More efficient at pH 10 than at pH 8[2][3]
Amidine Bond Length C-N bond in the amidine groupApproximately 1.33 Å

Key Experimental Protocols

The following sections provide detailed methodologies for seminal experiments that utilized imidoesters.

Protocol 1: Cross-Linking of Oligomeric Proteins using Dimethyl Suberimidate (DMS)

This protocol is adapted from early studies on the subunit structure of proteins.

Materials:

  • Purified oligomeric protein

  • Dimethyl Suberimidate (DMS)

  • Cross-linking buffer: 0.2 M Triethanolamine, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the cross-linking buffer.

  • Freshly prepare a 10 mg/mL solution of DMS in the cross-linking buffer.

  • Add the DMS solution to the protein solution to a final DMS concentration of 1 mg/mL. The molar excess of the cross-linker may need to be optimized.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted DMS.

  • Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful intermolecular cross-linking.

Protocol 2: Fluorescent Labeling of Proteins

This protocol describes a general procedure for labeling proteins with a fluorescent imidoester.

Materials:

  • Purified protein

  • Fluorescent imidoester (e.g., a Dansyl or Fluorescein derivative)

  • Labeling buffer: 0.1 M Sodium borate, pH 9.0

  • Quenching solution: 1 M Glycine, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.

  • Dissolve the fluorescent imidoester in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) and then add it to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling.

  • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Quench the reaction by adding the quenching solution.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.

Visualizing Biochemical Processes with Imidoesters

Graphviz diagrams are provided to illustrate key workflows and concepts discussed in this guide.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Imidoester Imidoester R-C(=NH)-OR' Intermediate Tetrahedral Intermediate Imidoester->Intermediate Nucleophilic Attack Amine Primary Amine R''-NH2 Amine->Intermediate Amidine Amidine R-C(=NH)-NH-R'' Intermediate->Amidine Elimination Alcohol Alcohol R'-OH Intermediate->Alcohol

Reaction mechanism of an imidoester with a primary amine.

Crosslinking_Workflow cluster_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis Protein Purified Protein (or Protein Complex) Mix Mix Protein with Bifunctional Imidoester Protein->Mix Incubate Incubate at Optimal pH (8-10) Mix->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (for identification of cross-linked peptides) Quench->Mass_Spec Ribosome_Analysis cluster_crosslinking Cross-linking of Ribosomes cluster_separation Separation and Cleavage cluster_identification Identification of Interacting Proteins Ribosomes Isolate Ribosomes Crosslink Cross-link with Cleavable Imidoester (e.g., DTBP) Ribosomes->Crosslink TwoD_Gel 2D Gel Electrophoresis (Non-reducing/Reducing) Crosslink->TwoD_Gel Cleavage Cleave Disulfide Bond (in-gel or after elution) TwoD_Gel->Cleavage Mass_Spec Excise Spots and Digest with Trypsin Cleavage->Mass_Spec MS_Analysis Mass Spectrometry (MS/MS) Analysis Mass_Spec->MS_Analysis Identify Identify Cross-linked Ribosomal Proteins MS_Analysis->Identify Diagonal_Electrophoresis Diagonal Electrophoresis for Cleavable Cross-links cluster_first_dimension First Dimension (Non-reducing) cluster_treatment In-Gel Treatment cluster_second_dimension Second Dimension (Reducing) cluster_result Result Interpretation Sample Cross-linked Protein Sample Electrophoresis1 Run 1D Gel (e.g., Tube Gel) Sample->Electrophoresis1 Reduce Excise Gel Lane and Incubate with Reducing Agent (e.g., DTT) Electrophoresis1->Reduce Place_Gel Place Treated Gel Lane on top of a 2D Slab Gel Reduce->Place_Gel Electrophoresis2 Run 2D Gel Electrophoresis Place_Gel->Electrophoresis2 Diagonal Un-cross-linked and Intramolecularly Cross-linked Proteins on the Diagonal Electrophoresis2->Diagonal Off_Diagonal Cleaved Subunits of Intermolecularly Cross-linked Proteins appear Off-Diagonal Electrophoresis2->Off_Diagonal

References

Methodological & Application

Application Notes and Protocols for Protein Modification using Methyl Formimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification is a cornerstone of modern biochemical research and drug development. The targeted chemical alteration of amino acid side chains allows for the introduction of probes, the stabilization of structures, and the investigation of protein function. Methyl formimidate hydrochloride is a reagent that selectively reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. This reaction, known as amidination, results in the conversion of a primary amine to a positively charged formamidine derivative. This modification is particularly useful as it preserves the positive charge of the lysine side chain, thus minimizing perturbations to the protein's native conformation that might be caused by charge neutralization. Applications of this modification include introducing labels for structural studies, altering receptor-binding properties, and preparing proteins for further chemical conjugation.

Data Presentation

The efficiency of protein modification with this compound is dependent on several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the reaction time and temperature. The following table summarizes typical reaction parameters and expected outcomes for the modification of a model protein.

ParameterValueExpected OutcomeAnalytical Method
Protein Concentration1 - 5 mg/mL>80% modification of accessible lysine residuesMass Spectrometry
Methyl Formimidate HCl Concentration10 - 50 mMHigh degree of labelingMALDI-TOF MS
Reaction Buffer0.1 M Sodium Borate, pH 8.5Optimal for primary amine reactivityPeptide Mapping by LC-MS/MS
Reaction Temperature25°C (Room Temperature)Controlled reaction kineticsSDS-PAGE
Reaction Time2 - 4 hoursNear-complete reaction2D Gel Electrophoresis
Quenching Reagent1 M Tris-HCl, pH 7.5Cessation of the modification reaction

Experimental Protocols

Materials
  • Protein of interest

  • This compound (CAS No. 60099-09-4)

  • Sodium borate buffer (0.1 M, pH 8.5)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filtration units

  • Standard laboratory glassware and equipment (pH meter, magnetic stirrer, etc.)

Protocol for Protein Amidination
  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium borate buffer, pH 8.5, to a final concentration of 1-5 mg/mL.

    • If the protein solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to 0.1 M sodium borate, pH 8.5, using dialysis or centrifugal filtration.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of this compound in deionized water. This solution should be prepared fresh immediately before use.

  • Amidination Reaction:

    • In a clean reaction vessel, add the protein solution.

    • While gently stirring, add the freshly prepared this compound stock solution to the protein solution to achieve a final concentration of 10-50 mM.

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with continuous gentle stirring.

  • Reaction Quenching:

    • To stop the reaction, add the 1 M Tris-HCl, pH 7.5, quenching buffer to the reaction mixture to a final concentration of 100 mM.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C.

    • Alternatively, use centrifugal filtration units to exchange the buffer.

  • Analysis of Modification:

    • Determine the extent of modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of formimidate groups.

    • For site-specific modification analysis, perform peptide mapping by digesting the modified protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis.

    • Analyze the modified protein by SDS-PAGE to check for aggregation or degradation.

Visualizations

reaction_pathway protein Protein-NH2 (Lysine Residue) intermediate Reaction Intermediate protein->intermediate Reaction at pH 8.5 reagent Methyl Formimidate HCl reagent->intermediate product Protein-NH-CH=NH2+ (Amidinated Protein) intermediate->product byproduct Methanol + HCl intermediate->byproduct

Caption: Chemical reaction of a protein's primary amine with this compound.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Modification Reaction cluster_post_reaction 3. Post-Reaction Processing cluster_analysis 4. Analysis p1 Dissolve Protein in Borate Buffer (pH 8.5) p2 Prepare Fresh Methyl Formimidate HCl r1 Mix Protein and Reagent p2->r1 r2 Incubate at 25°C for 2-4 hours r1->r2 pr1 Quench with Tris-HCl r2->pr1 pr2 Dialysis or Centrifugal Filtration pr1->pr2 a1 Mass Spectrometry (MALDI-TOF or ESI-MS) pr2->a1 a2 Peptide Mapping (LC-MS/MS) a1->a2 a3 SDS-PAGE

Caption: Experimental workflow for protein modification using this compound.

Application Notes and Protocols: A Step-by-Step Guide to Protein Cross-Linking with Di-imidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein cross-linking is a powerful technique used to study protein-protein interactions, protein structure, and protein complex composition.[1][2] This process involves covalently linking two or more protein molecules using chemical cross-linking reagents.[3] Di-imidates, such as dimethyl suberimidate (DMS), are homobifunctional cross-linkers that react with primary amines (e.g., on lysine residues and the N-terminus) to form stable amidine bonds.[4][5][6] This guide provides a detailed protocol for protein cross-linking using di-imidates, with a focus on practical application for researchers. While the query specified methyl formimidate, a monofunctional reagent, this protocol details the use of bifunctional di-imidates which are necessary for cross-linking.

Principle of Di-imidate Cross-Linking

Di-imidate cross-linkers possess two imidoester functional groups that react with primary amines in a pH-dependent manner, optimally between pH 8 and 9.[7] The reaction results in the formation of an amidine bond, which importantly preserves the positive charge of the original amine at physiological pH, thus maintaining the protein's native isoelectric point.[6] This characteristic is advantageous for studies where maintaining the native protein structure and function is critical.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical protein cross-linking experiment using a di-imidate cross-linker like Dimethyl Suberimidate (DMS).

ParameterValueNotes
Cross-linker Dimethyl Suberimidate (DMS)A homobifunctional imidoester.
Protein Concentration > 5 mg/mLFor lower concentrations, adjust cross-linker molar excess.
Cross-linker Molar Excess 10-foldFor protein concentrations > 5 mg/mL.[7]
20- to 30-foldFor protein concentrations < 5 mg/mL.[7]
Reaction Buffer 0.2 M triethanolamine, pH 8.0Amine-free buffers like phosphate, borate, or HEPES are also suitable.[7]
Reaction pH 8.0 - 9.0Optimal for efficient cross-linking with imidoesters.[7]
Reaction Temperature Room Temperature
Incubation Time 30 - 60 minutes[7]
Quenching Reagent Tris or GlycineFinal concentration of 20-50 mM.[7]
Glacial Acetic AcidAdded at a 1:4 ratio to the sample volume.[7]

Experimental Protocol

This protocol provides a general procedure for protein cross-linking using DMS. Optimization may be required for specific protein systems.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Dimethyl suberimidate (DMS)

  • Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • SDS-PAGE reagents and equipment

  • Microcentrifuge tubes

Procedure:

  • Protein Sample Preparation:

    • Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the cross-linker.[7][8]

    • Adjust the protein concentration as required for your experiment.

  • Cross-linker Preparation:

    • Allow the vial of DMS to equilibrate to room temperature before opening to prevent condensation, as imidoesters are moisture-sensitive.[7]

    • Immediately before use, dissolve the DMS in the Cross-linking Buffer to the desired stock concentration. Do not store DMS in solution as it hydrolyzes readily.[7]

  • Cross-linking Reaction:

    • Add the appropriate amount of DMS stock solution to the protein sample. The final concentration of DMS will depend on the protein concentration (see table above).

    • Incubate the reaction mixture at room temperature for 30 to 60 minutes.[7]

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 20-50 mM.[7]

    • Incubate for an additional 15 minutes at room temperature. This will react with any excess DMS.

  • Analysis of Cross-linked Products:

    • The cross-linked protein mixture can be analyzed by various methods, most commonly by SDS-PAGE to observe the formation of higher molecular weight species.[9]

    • Further analysis can include Western blotting to identify specific protein partners or mass spectrometry to identify the cross-linked peptides and interaction sites.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein Sample in Amine-Free Buffer mix Mix Protein and DMS protein_prep->mix crosslinker_prep Prepare Fresh DMS Solution crosslinker_prep->mix incubate Incubate at RT (30-60 min) mix->incubate quench Quench Reaction (e.g., with Tris) incubate->quench analyze Analyze Products (SDS-PAGE, MS) quench->analyze

Caption: Experimental workflow for protein cross-linking with DMS.

reaction_mechanism protein1 Protein 1 with Primary Amine (R1-NH2) dms Dimethyl Suberimidate (DMS) (Di-imidate Cross-linker) crosslinked_protein Cross-linked Proteins with Amidine Bonds protein1->crosslinked_protein protein2 Protein 2 with Primary Amine (R2-NH2) protein2->crosslinked_protein dms->crosslinked_protein methanol Methanol (Byproduct)

Caption: Chemical reaction of di-imidate cross-linking with primary amines.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using Methyl Formimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and mapping PPIs.[1][2][3][4][5] Methyl formimidate hydrochloride is a homobifunctional cross-linking agent that reacts primarily with the amino groups of lysine residues and the N-termini of proteins.[6][7] This reagent can covalently link interacting proteins that are in close proximity, allowing for their subsequent identification and the mapping of interaction interfaces.

Principle of Action

This compound belongs to the class of imidoester cross-linkers. The formimidate group reacts with primary amines (e.g., the ε-amino group of lysine) in a nucleophilic substitution reaction to form a stable amidine bond.[7] Because it contains two reactive formimidate groups, a single molecule of this compound can covalently link two protein chains that are spatially close, effectively "freezing" the interaction for subsequent analysis.

Applications

  • Identification of Novel Protein-Protein Interactions: Stabilize transient or weak interactions, enabling the capture and identification of previously unknown binding partners.[5]

  • Mapping Protein Interaction Interfaces: By identifying the specific cross-linked residues, it is possible to map the contact surfaces between two or more proteins.

  • Conformational Analysis of Protein Complexes: Changes in cross-linking patterns can provide insights into the conformational changes of protein complexes upon ligand binding or other perturbations.

  • Validation of Predicted Protein Interactions: Confirm interactions suggested by other methods such as yeast two-hybrid or co-immunoprecipitation.

Data Presentation

Quantitative analysis in XL-MS experiments can reveal changes in protein interactions under different conditions. The relative abundance of cross-linked peptides can be determined using label-free or stable isotope labeling approaches. The following table presents a hypothetical example of quantitative data obtained from a cross-linking experiment comparing a treated versus an untreated sample.

Cross-linked Peptide 1Cross-linked Peptide 2Protein(s)Fold Change (Treated/Untreated)p-value
K121-A128K45-L52Protein A - Protein B3.20.005
K88-V95K150-I157Protein A - Protein C0.80.04
K210-G217K35-F42Protein D (intra-link)1.10.35

Experimental Protocols

I. General Protein Cross-Linking Protocol

This protocol provides a general framework for cross-linking proteins in a purified complex or in a complex mixture such as a cell lysate.

Materials:

  • Protein sample (purified complex or cell lysate)

  • This compound

  • Cross-linking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • Mass spectrometer and LC system

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). HEPES or phosphate buffers are suitable alternatives.[8]

    • The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of this compound in the cross-linking buffer.

    • Add the cross-linker to the protein sample to a final concentration that needs to be optimized (a molar excess of 25- to 500-fold over the protein is a common starting point).

    • Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted cross-linker.

  • Analysis of Cross-linking:

    • Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

    • For identification of cross-linked peptides, proceed to proteolytic digestion.

II. Protocol for In-solution Digestion and Mass Spectrometry Analysis
  • Denaturation and Reduction:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation:

    • Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

    • Add a protease (e.g., trypsin) at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

    • Utilize specialized software for the identification of cross-linked peptides from the complex MS/MS data.[1]

Visualizations

Signaling Pathway Example: The p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2.[10][11] The interaction between p53 and MDM2 is a key target in cancer therapy.[10][12] Chemical cross-linking can be employed to study the dynamics of this interaction.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes Oncogene_Activation Oncogene Activation p19ARF p19ARF Oncogene_Activation->p19ARF Induces MDM2 MDM2 p53->MDM2 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation p19ARF->MDM2 Inhibits

Caption: The p53-MDM2 signaling pathway.

Experimental Workflow

The general workflow for a chemical cross-linking experiment involves several key steps, from sample preparation to data analysis.

Crosslinking_Workflow Protein_Sample Protein Sample (Purified Complex or Lysate) Crosslinking Cross-linking (Methyl Formimidate HCl) Protein_Sample->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis (Verification) Quenching->SDS_PAGE Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of Cross-links) LC_MS->Data_Analysis Structural_Modeling Structural Modeling & Interaction Mapping Data_Analysis->Structural_Modeling

Caption: General experimental workflow for chemical cross-linking mass spectrometry.

References

Mass Spectrometry Analysis of Methyl Formimidate Modified Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins followed by mass spectrometry (MS) analysis is a powerful strategy for elucidating protein structure, function, and interactions. Methyl formimidate is a chemical reagent that can be used to modify specific amino acid residues on a protein, introducing a methyl formimidoyl group. This modification can be leveraged for various applications in proteomics, including structural analysis and the characterization of protein-protein interactions.

This document provides an overview of the application of methyl formimidate in mass spectrometry-based protein analysis, including a generalized experimental workflow and considerations for data interpretation. Due to the limited availability of specific, published protocols for methyl formimidate in the broader scientific literature, this guide is based on the general principles of chemical modification of proteins for MS analysis and related techniques.

Principle of Methyl Formimidate Modification

Methyl formimidate hydrochloride reacts primarily with the primary amino groups of proteins, which are found at the N-terminus and on the side chain of lysine residues. The reaction, known as amidination, results in the conversion of the positively charged amino group to a formamidine group. This modification alters the mass of the modified residue, which can be detected by mass spectrometry.

The mass shift resulting from the addition of a methyl formimidoyl group (CH3-N=CH-) to an amine is +27.9949 Da. This specific mass addition allows for the identification of modified peptides in a mass spectrometry experiment.

Applications in Mass Spectrometry-Based Proteomics

  • Structural Probing: By modifying accessible lysine residues, methyl formimidate can be used to probe the surface topology of a protein or protein complex. The extent of modification of specific lysine residues can provide insights into their solvent accessibility and local environment.

  • Cross-Linking for Interaction Studies: While methyl formimidate itself is a monofunctional reagent, its principles of amine modification are related to those of bifunctional cross-linking agents used to study protein-protein interactions. Cross-linking mass spectrometry (XL-MS) utilizes reagents with two reactive groups to covalently link interacting proteins, allowing for the identification of interaction interfaces.

Generalized Experimental Workflow

The following outlines a general workflow for the analysis of proteins modified with a chemical reagent like methyl formimidate. Researchers should optimize these steps for their specific protein of interest and experimental goals.

G cluster_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein_Sample Protein Sample Modification Chemical Modification (e.g., with Methyl Formimidate) Protein_Sample->Modification Quenching Quenching of Reaction Modification->Quenching Digestion Proteolytic Digestion (e.g., with Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database_Search Database Search for Modified Peptides LC_MS->Database_Search Data_Interpretation Data Interpretation Database_Search->Data_Interpretation

Caption: A generalized experimental workflow for the mass spectrometry analysis of chemically modified proteins.

Experimental Protocols

Below are generalized protocols for the key steps in the analysis of chemically modified proteins. Note: These are starting points and require optimization.

Protocol 1: Protein Modification with an Amine-Reactive Reagent

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.5-8.5)

  • Amine-reactive chemical modification reagent (e.g., this compound)

  • Quenching buffer (e.g., Tris or glycine solution)

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that would compete with the reaction. The protein concentration should be optimized for the specific experiment.

  • Reagent Preparation: Prepare a fresh stock solution of the amine-reactive reagent in an appropriate solvent immediately before use.

  • Modification Reaction:

    • Add the reagent to the protein solution at a specific molar excess (e.g., 10-fold, 20-fold, 50-fold molar excess over the protein). The optimal ratio needs to be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted reagent.

  • Sample Cleanup: Remove excess reagent and buffer components by methods such as dialysis, buffer exchange, or protein precipitation.

Protocol 2: In-Solution Tryptic Digestion

Materials:

  • Modified and purified protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Formic acid

Procedure:

  • Denaturation and Reduction:

    • Resuspend the protein sample in denaturation buffer.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes at room temperature to alkylate cysteine residues.

  • Dilution and Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

  • Quenching the Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 desalting column (e.g., a StageTip or ZipTip) prior to mass spectrometry analysis.

Data Presentation

ProteinPeptide SequenceModification SiteCondition A (Ratio Modified/Unmodified)Condition B (Ratio Modified/Unmodified)Fold Change (B/A)
Protein XK.AESFGTK.LLysine 50.850.250.29
Protein XR.TQLK.ALysine 150.150.755.00
Protein YK.VPLANTK.ILysine 220.950.920.97
Protein ZA.YK.SLysine 450.500.551.10

Table 1: Hypothetical Quantitative Data for Chemically Modified Peptides. The table shows the relative abundance of modified peptides under two different experimental conditions, which could represent, for example, a native versus a denatured state of the protein.

Logical Relationships in Data Analysis

The identification of chemically modified peptides relies on a logical workflow that filters and validates the mass spectrometry data.

G cluster_ms_data MS Data Acquisition cluster_search Database Search cluster_validation Validation cluster_output Output MS1_Scan MS1 Scan (Precursor Ion Masses) MS2_Scan MS2 Scan (Fragment Ion Masses) MS1_Scan->MS2_Scan Select Precursors for Fragmentation Peptide_Identification Peptide Identification (Unmodified Peptides) Modification_Search Search for Mass Shift of Modification (e.g., +27.9949 Da) Peptide_Identification->Modification_Search Fragment_Ion_Matching Fragment Ion Matching (b- and y-ions) Modification_Search->Fragment_Ion_Matching Localization Localization of Modification Site Fragment_Ion_Matching->Localization FDR_Control False Discovery Rate (FDR) Control Localization->FDR_Control Identified_Peptides List of Identified Modified Peptides FDR_Control->Identified_Peptides

Caption: Logical workflow for the identification and validation of chemically modified peptides from mass spectrometry data.

Conclusion

The use of chemical modification reagents like methyl formimidate in conjunction with mass spectrometry offers a valuable approach for studying protein structure and interactions. While detailed, peer-reviewed protocols specifically for methyl formimidate are not widely available, the general principles and workflows for chemical modification-based proteomics provide a solid foundation for developing and applying this technique. Researchers are encouraged to perform thorough optimization and validation for their specific applications.

Application Notes and Protocols for Quenching Methyl Formimidate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formimidate hydrochloride is a reactive reagent commonly employed in the synthesis of various nitrogen-containing compounds, such as formimidamides and heterocyclic systems. Due to its reactivity, any unreacted this compound must be safely and effectively quenched at the end of a reaction. This document provides a detailed protocol for quenching reactions involving this compound, ensuring the safe handling of the reaction mixture and facilitating subsequent work-up and purification procedures. The primary quenching strategy involves the hydrolysis of the reactive formimidate species to less reactive and more stable byproducts, namely methyl formate and ammonium chloride, or their corresponding amides in the presence of amines.

Safety Precautions

Before initiating any quenching protocol, it is imperative to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: All manipulations involving this compound and its reaction mixtures should be conducted in a well-ventilated fume hood.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3][5] Contaminated materials should be treated as hazardous waste.[3]

Quenching Protocol

This protocol is designed for the quenching of a reaction where this compound has been used in excess. The quenching agent of choice is a dilute aqueous solution of sodium bicarbonate. This reagent will neutralize the acidic reaction medium and promote the hydrolysis of the unreacted this compound.

3.1. Materials

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

3.2. Experimental Procedure

  • Cooling: At the completion of the reaction, cool the reaction vessel to 0 °C using an ice bath. This is crucial to control the exothermicity of the quenching process.

  • Initial Quenching: While vigorously stirring the reaction mixture, slowly add the saturated aqueous sodium bicarbonate solution dropwise. Monitor the rate of addition to prevent excessive gas evolution (CO₂) and a rapid increase in temperature.

  • pH Adjustment: Continue the addition of the sodium bicarbonate solution until the pH of the aqueous phase is between 7 and 8. Verify the pH using pH paper or a calibrated pH meter.

  • Warming and Stirring: Once the addition is complete and the initial effervescence has subsided, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure complete hydrolysis of any remaining this compound.

  • Work-up:

    • Transfer the biphasic mixture to a separatory funnel.

    • If the desired product is in the organic phase, separate the layers.

    • Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl solution) to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.

Data Presentation

The efficiency of the quenching protocol can be indirectly assessed by the purity and yield of the desired product after work-up. The following table provides representative data for the synthesis of an N-aryl formamidine, illustrating the outcome of the reaction and quenching procedure.

Parameter Value Unit Notes
Starting Material (Aniline)1.0mmolLimiting Reagent
Methyl Formimidate HCl1.2mmol1.2 equivalents
Reaction SolventDichloromethane-Anhydrous
Reaction Temperature25°CRoom Temperature
Reaction Time4hours---
Quenching AgentSat. aq. NaHCO₃mLAdded until pH 7-8
Crude Product Yield0.92g---
Purified Product Yield0.85gAfter column chromatography
Molar Yield88%Based on the limiting reagent
Product Purity (by ¹H NMR)>98%---

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation during the quenching process and the overall experimental workflow.

Quenching_Pathway Figure 1. Chemical Pathway of Quenching A This compound C(H)=NH(OCH₃)·HCl D Methyl Formate (HCO₂CH₃) A->D Hydrolysis E Ammonium Chloride (NH₄Cl) A->E Hydrolysis B Sodium Bicarbonate (NaHCO₃) F Sodium Chloride (NaCl) B->F + Cl⁻ G Carbon Dioxide (CO₂) B->G + H⁺ C Water (H₂O) C->D C->E Quenching_Workflow Figure 2. Experimental Workflow for Quenching cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up cluster_product Product start Completed Reaction Mixture cool Cool to 0 °C start->cool add_bicarb Slowly add sat. aq. NaHCO₃ cool->add_bicarb check_ph Adjust to pH 7-8 add_bicarb->check_ph warm_stir Warm to RT and stir for 30 min check_ph->warm_stir extract Extract with Organic Solvent warm_stir->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Agent wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Crude Product concentrate->end

References

Determining the Stoichiometry of Methyl Formimidate Protein Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins is a powerful tool for elucidating protein structure and function, as well as for the development of protein-based therapeutics and diagnostics. Methyl formimidate is a reagent used to amidinate the primary amino groups of proteins, most notably the ε-amino group of lysine residues. This modification alters the charge and potential interaction sites of the protein. Determining the stoichiometry of this modification—the extent to which available sites are modified—is crucial for understanding its impact on protein function and for ensuring the consistency of modified protein products.

These application notes provide a detailed protocol for determining the stoichiometry of methyl formimidate protein modification using a label-free quantitative mass spectrometry approach.

Key Principles

The ε-amino group of a lysine residue reacts with methyl formimidate to form a formimidoyl-lysine derivative. This modification results in a specific mass shift that can be detected by mass spectrometry. By comparing the abundance of modified and unmodified peptides from a protein digest, the stoichiometry of the modification at specific sites and across the entire protein can be calculated.

The monoisotopic mass of a lysine residue within a peptide is 128.094963 Da. The reaction with methyl formimidate replaces a hydrogen atom with a formimidoyl group (-CH=NH), resulting in a net addition of CHN. The monoisotopic mass of this addition is 27.010899 Da. Therefore, the monoisotopic mass of a formimidoylated lysine residue is 155.105862 Da. The resulting mass shift is +27.010899 Da.

Data Presentation

The stoichiometry of modification can be summarized in a tabular format for clear comparison. The following table presents hypothetical data for a protein with three potential lysine modification sites. The stoichiometry is determined by comparing the peak areas of the modified and unmodified peptides in the mass spectrum.

Peptide SequenceLysine PositionUnmodified Peptide AreaModified Peptide Area% Stoichiometry
T-V-K-A-G-E-L-RK38.2 x 10^71.5 x 10^715.5%
F-P-K-T-L-M-N-RK35.6 x 10^84.1 x 10^842.3%
S-G-D-K-P-V-H-RK41.1 x 10^99.8 x 10^78.2%

Experimental Protocols

This protocol outlines a label-free quantitative mass spectrometry workflow to determine the stoichiometry of methyl formimidate protein modification.

I. Protein Modification with Methyl Formimidate
  • Protein Preparation:

    • Dissolve the protein of interest in a suitable buffer, such as 0.2 M sodium borate buffer, pH 8.5. The optimal protein concentration may range from 1 to 10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction with methyl formimidate.

  • Reagent Preparation:

    • Prepare a fresh solution of methyl formimidate hydrochloride in the reaction buffer immediately before use. A typical starting concentration is a 10- to 100-fold molar excess of reagent over the total number of primary amino groups on the protein.

  • Modification Reaction:

    • Add the methyl formimidate solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time and temperature may need to be optimized for the specific protein.

  • Reaction Quenching and Buffer Exchange:

    • Quench the reaction by adding a reagent containing a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.

    • Remove excess reagent and exchange the buffer to one suitable for downstream processing (e.g., 50 mM ammonium bicarbonate) using dialysis or a desalting column.

  • Confirmation of Modification (Optional):

    • Analyze a small aliquot of the modified protein by SDS-PAGE to check for any gross changes in protein mobility or integrity.

    • Intact mass analysis by mass spectrometry can provide a preliminary confirmation of the modification.

II. Sample Preparation for Mass Spectrometry
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the modified protein sample by adding a denaturing agent (e.g., 8 M urea or 0.1% RapiGest SF).

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion and inactivate the trypsin.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

III. LC-MS/MS Analysis
  • Peptide Resuspension:

    • Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Inject the peptide sample onto a reverse-phase LC column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS):

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

IV. Data Analysis
  • Database Searching:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.

    • Specify the following variable modifications in the search parameters:

      • Carbamidomethylation of cysteine (+57.021464 Da)

      • Oxidation of methionine (+15.994915 Da)

      • Formimidoylation of lysine (+27.010899 Da)

  • Label-Free Quantification:

    • Use software such as MaxQuant or Skyline to perform label-free quantification based on the extracted ion chromatograms (XICs) of the precursor ions for both the unmodified and modified peptides.

  • Stoichiometry Calculation:

    • For each identified lysine-containing peptide, calculate the stoichiometry of modification using the following formula: % Stoichiometry = [Peak Area (modified peptide) / (Peak Area (modified peptide) + Peak Area (unmodified peptide))] x 100

    • The overall protein modification stoichiometry can be estimated by averaging the stoichiometries of all identified modified peptides.

Visualizations

reaction_pathway Lysine Protein-Lysine (ε-amino group) Intermediate Schiff Base Intermediate Lysine->Intermediate + Methyl Formimidate MethylFormimidate Methyl Formimidate MethylFormimidate->Intermediate Product Formimidoyl-Lysine (+27.010899 Da) Intermediate->Product - Methanol experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinModification 1. Protein Modification with Methyl Formimidate Digestion 2. Denaturation, Reduction, Alkylation & Digestion ProteinModification->Digestion Cleanup 3. Peptide Cleanup Digestion->Cleanup LCMS 4. LC-MS/MS Analysis Cleanup->LCMS DataAnalysis 5. Database Search & Label-Free Quantification LCMS->DataAnalysis Stoichiometry 6. Stoichiometry Calculation DataAnalysis->Stoichiometry

Application Notes and Protocols for Mapping Protein Interaction Interfaces with Methyl Formimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify protein interaction interfaces and elucidate the three-dimensional architecture of protein complexes. Methyl formimidate hydrochloride is a valuable tool in this endeavor, offering a simple and effective means to covalently capture protein interactions.

This document provides detailed application notes and experimental protocols for utilizing this compound to map protein interaction interfaces.

Chemical Properties and Reaction Mechanism

This compound is a homobifunctional cross-linking reagent that reacts primarily with the ε-amino groups of lysine residues and the N-terminal α-amino groups of proteins. The reaction, known as amidination, results in the formation of a stable amidine bond, effectively creating a covalent link between interacting proteins.

The reaction proceeds optimally under slightly alkaline conditions (pH 8.0 - 10.0), where the primary amine is deprotonated and thus more nucleophilic. The positive charge of the lysine residue is preserved after the reaction, which can help maintain the native charge distribution on the protein surface.

Data Presentation

Table 1: Comparison of Common Amine-Reactive Cross-Linkers

Cross-LinkerReactive GroupSpacer Arm Length (Å)Cleavable?Membrane Permeable?
Methyl formimidate HCl Imidoester~3.7NoYes
Dimethyl suberimidate (DMS)Imidoester11.0NoYes
Bis(sulfosuccinimidyl) suberate (BS3)NHS ester11.4NoNo
Dithiobis(succinimidyl propionate) (DSP)NHS ester12.0Yes (by reduction)Yes

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Protein Complexes

This protocol describes the cross-linking of a purified protein complex in solution.

Materials:

  • Purified protein complex (1-5 mg/mL)

  • This compound (freshly prepared stock solution)

  • Cross-linking buffer: 20 mM HEPES or sodium phosphate, 150 mM NaCl, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and LC-MS/MS setup

Procedure:

  • Protein Preparation: Prepare the purified protein complex in the cross-linking buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the reaction.

  • Cross-Linker Preparation: Immediately before use, dissolve this compound in the cross-linking buffer to a final concentration of 10-20 mM.

  • Cross-Linking Reaction: Add the this compound solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful cross-linking.

  • Sample Preparation for Mass Spectrometry: Excise the bands corresponding to the cross-linked complexes from the gel. Perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the digested peptides by LC-MS/MS to identify the cross-linked peptides.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides and map the interaction interfaces.

Protocol 2: In Situ Cross-Linking in Living Cells

This protocol describes the cross-linking of proteins within intact cells to capture transient or weak interactions in their native environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Immunoprecipitation reagents (antibodies, beads)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometry reagents and equipment

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Cross-Linking: Resuspend the cells in PBS containing 1-5 mM this compound. Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM. Incubate for 15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation (Optional): If a specific protein of interest is being studied, perform immunoprecipitation to enrich for the protein and its cross-linked partners.

  • SDS-PAGE and Western Blotting: Analyze the cell lysate or immunoprecipitated sample by SDS-PAGE and Western blotting to confirm the presence of cross-linked complexes.

  • Mass Spectrometry Analysis: Prepare the sample for mass spectrometry as described in Protocol 1 (in-gel digestion of the entire lane or specific bands).

  • Data Analysis: Analyze the LC-MS/MS data to identify interacting proteins and map the interaction sites.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Protocol cluster_insitu In Situ Protocol p1 Purified Protein Complex p2 Add Methyl Formimidate HCl p1->p2 p3 Incubate (RT, 1-2h) p2->p3 p4 Quench Reaction p3->p4 p5 SDS-PAGE Analysis p4->p5 p6 In-Gel Digestion p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Data Analysis p7->p8 c1 Cultured Cells c2 Cross-linking in PBS c1->c2 c3 Quench Reaction c2->c3 c4 Cell Lysis c3->c4 c5 Immunoprecipitation (Optional) c4->c5 c6 SDS-PAGE / Western Blot c5->c6 c7 Mass Spectrometry Prep c6->c7 c8 LC-MS/MS & Data Analysis c7->c8

Caption: Experimental workflows for in vitro and in situ protein cross-linking.

reaction_mechanism Protein1 Protein 1 (with Lys-NH2) Intermediate Reactive Amidine Intermediate Protein1->Intermediate + MFH Protein2 Protein 2 (with Lys-NH2) MFH Methyl Formimidate HCl Crosslinked Cross-linked Proteins (Amidine Bond) Intermediate->Crosslinked + Protein 2 (Lys-NH2) - CH3OH, - HCl

Caption: Reaction mechanism of this compound with lysine residues.

data_analysis_workflow raw_data Raw MS/MS Data database_search Database Search (e.g., pLink, MaxLynx) raw_data->database_search crosslink_id Cross-linked Peptide Identification database_search->crosslink_id interface_mapping Protein Interaction Interface Mapping crosslink_id->interface_mapping structural_modeling Structural Modeling (Optional) interface_mapping->structural_modeling

Caption: Bioinformatic workflow for analyzing cross-linking mass spectrometry data.

Probing the Landscape of Protein Surfaces: Application of Imidoester Chemistry for Accessibility Mapping

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the surface topology of proteins is paramount in elucidating their function, interactions, and potential as therapeutic targets. Mapping the solvent-accessible surfaces of proteins provides invaluable insights into binding sites, protein-protein interaction interfaces, and conformational changes. Chemical labeling, coupled with mass spectrometry, has emerged as a powerful tool for this purpose. This document provides a detailed overview and protocol for using imidoesters, specifically ethyl acetimidate, to probe the surface accessibility of proteins. While the user initially inquired about methyl formimidate, a comprehensive literature search revealed a scarcity of specific protocols for this reagent. Therefore, this guide focuses on the well-documented and chemically similar reagent, ethyl acetimidate, as a representative imidoester for protein surface mapping. The principles and procedures outlined herein are broadly applicable to other imidoesters.

Principle of the Method

Imidoesters, such as ethyl acetimidate, are a class of reagents that react specifically with primary amino groups under mild conditions. In a typical protein, the most reactive primary amino groups are the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction of an imidoester with a primary amine results in the formation of an amidine, which is a stable, positively charged derivative.

The core principle of using ethyl acetimidate for surface accessibility mapping lies in the differential reactivity of lysine residues based on their solvent exposure. Lysine residues located on the protein surface are readily accessible to the reagent and will be modified, while those buried within the protein's core or sterically hindered at interaction interfaces will react to a lesser extent or not at all. By quantifying the extent of modification at each lysine site, a map of the protein's surface accessibility can be generated. This information is particularly useful for:

  • Identifying solvent-exposed regions: Differentiating between buried and surface-exposed lysine residues.

  • Mapping protein-protein interaction sites: A decrease in the modification of specific lysine residues upon complex formation can indicate their location within the interaction interface.

  • Detecting conformational changes: Alterations in the pattern of lysine modification can signify conformational shifts in the protein structure.

Subsequent to the chemical modification, the protein is typically digested into smaller peptides, and the modified sites are identified and quantified using mass spectrometry (MS).

Chemical Reaction

Ethyl acetimidate reacts with the primary amino group of a lysine residue to form a stable N-substituted acetamidine derivative. This reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester, followed by the elimination of ethanol. An important feature of this modification is the retention of the positive charge on the lysine side chain, which often helps to maintain the native conformation of the protein.

Caption: Reaction of ethyl acetimidate with a lysine residue.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized to compare the extent of modification of different lysine residues. This data is typically presented as the percentage of modification for each specific lysine residue.

ProteinLysine Residue% Modification (Unbound)% Modification (Bound to Partner)Fold ChangeInterpretation
Protein XK4585%82%~1Surface accessible in both states
Protein XK8892%35%2.6Located at the protein-protein interaction interface
Protein XK12115%18%~1Buried or inaccessible in both states
Protein YK7678%85%~1Surface accessible
Protein YK15045%75%1.7Becomes more accessible upon binding (conformational change)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a general protocol for probing protein surface accessibility using ethyl acetimidate. Optimization of parameters such as reagent concentration, incubation time, and pH may be necessary for specific proteins.

Materials
  • Protein of interest (purified)

  • Ethyl acetimidate hydrochloride

  • Reaction Buffer: e.g., 0.2 M triethanolamine-HCl, pH 8.5

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5

  • Dialysis or desalting columns

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: e.g., 50 mM ammonium bicarbonate, pH 8.0

  • Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Protocol
  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • Modification Reaction:

    • Prepare a fresh stock solution of ethyl acetimidate hydrochloride in the Reaction Buffer (e.g., 1 M).

    • Add the ethyl acetimidate solution to the protein solution to achieve the desired final concentration (a 20- to 50-fold molar excess of reagent over total lysines is a good starting point).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to consume any unreacted ethyl acetimidate.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Clean-up:

    • Remove excess reagents and buffer exchange the modified protein into the Digestion Buffer using dialysis or a desalting column.

  • Proteolytic Digestion:

    • Add trypsin to the modified protein solution at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify modified and unmodified peptides using database search algorithms (e.g., Mascot, Sequest). The modification will result in a mass shift of +42.0469 Da for each amidinated amine group.

    • Quantify the relative abundance of modified and unmodified forms of each lysine-containing peptide to determine the percentage of modification.

A Protein Sample Preparation B Addition of Ethyl Acetimidate A->B C Incubation (Amine Modification) B->C D Quenching of Reaction C->D E Buffer Exchange / Desalting D->E F Proteolytic Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis & Surface Mapping G->H

Caption: Experimental workflow for protein surface accessibility mapping.

Applications in Drug Development

The application of imidoester-based chemical footprinting extends significantly into the realm of drug development.

  • Epitope Mapping: By comparing the modification pattern of an antigen in its free form versus when it is bound to an antibody, the residues at the binding interface (epitope) can be identified. This is crucial for the development of therapeutic antibodies and vaccines.

  • Target Validation: Identifying the binding site of a small molecule on its protein target can be achieved by observing the protection of specific lysine residues from modification upon drug binding. This confirms the direct interaction and provides a structural basis for lead optimization.

  • Allosteric Site Identification: Conformational changes induced by the binding of an allosteric modulator can be detected as changes in the accessibility of lysine residues distant from the active site. This information is valuable for the design of allosteric drugs.

A Protein Surface Mapping B Epitope Identification A->B C Binding Site Characterization A->C D Conformational Change Detection A->D E Therapeutic Antibody Development B->E F Structure-Activity Relationship (SAR) Studies C->F G Allosteric Modulator Design D->G

Caption: Applications in drug discovery and development.

Conclusion

Probing protein surface accessibility with imidoesters like ethyl acetimidate is a robust and informative technique. It provides valuable data on protein topology, interaction interfaces, and conformational dynamics. The straightforward reaction chemistry, coupled with the power of modern mass spectrometry, makes this approach a valuable tool for researchers in basic science and drug development. The protocols and principles outlined in this document provide a solid foundation for the successful application of this chemical biology strategy.

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Formimidate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving methyl formimidate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions with this compound?

A1: The optimal pH for reactions involving this compound, particularly for the amidination of primary amines (e.g., lysine residues in proteins), is a compromise between the stability of the reagent and the reactivity of the nucleophile. The ideal pH range is typically between 7.0 and 9.0 .

Q2: Why is pH control so critical for this reaction?

A2: pH is a critical parameter due to two opposing factors:

  • Reagent Stability: this compound is susceptible to hydrolysis, which is accelerated under basic conditions (pH > 9). In acidic conditions (pH < 7), the reagent is more stable.

  • Nucleophile Reactivity: The reaction requires the amine to be in its unprotonated, nucleophilic form. For primary amines, such as the side chain of lysine (pKa ≈ 10.5), a higher pH favors deprotonation and thus increases its reactivity.

The optimal pH balances these two effects to maximize the yield of the desired amidinated product while minimizing hydrolysis of the methyl formimidate.

Q3: What are the common side reactions, and how can they be minimized?

A3: The primary side reaction is the hydrolysis of this compound to methyl formate and ammonia. This is favored at higher pH values. To minimize hydrolysis, it is recommended to:

  • Work within the optimal pH range (7.0-9.0).

  • Use a freshly prepared solution of this compound.

  • Control the reaction temperature, as higher temperatures can accelerate hydrolysis.

  • Keep reaction times as short as possible.

Another potential side reaction is the modification of other nucleophilic residues in a protein, though methyl formimidate is highly selective for primary amines.

Q4: Can I use a different buffer for the reaction?

A4: Yes, but it is crucial to use a non-nucleophilic buffer. Buffers containing primary or secondary amines, such as Tris, should be avoided as they will compete with the target substrate for the methyl formimidate. Recommended buffers include phosphate, borate, or HEPES.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incorrect pH: The pH may be too low, resulting in a protonated and unreactive amine, or too high, leading to rapid hydrolysis of the methyl formimidate. 2. Degraded Reagent: this compound is moisture-sensitive. 3. Nucleophilic Buffer: The buffer is reacting with the methyl formimidate.1. Verify and Adjust pH: Carefully measure the pH of your reaction mixture and adjust it to be within the 7.0-9.0 range. Consider performing small-scale optimizations at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). 2. Use Fresh Reagent: Prepare the methyl formimidate solution immediately before use. Store the solid reagent in a desiccator. 3. Change Buffer: Switch to a non-nucleophilic buffer such as phosphate, borate, or HEPES.
Presence of multiple products or protein aggregation 1. Over-modification: The concentration of methyl formimidate is too high, leading to the modification of multiple sites. 2. pH Shift during Reaction: The reaction may have caused a significant change in the pH of the solution.1. Optimize Reagent Stoichiometry: Reduce the molar excess of this compound relative to the substrate. 2. Increase Buffer Capacity: Use a higher concentration of the buffer to maintain a stable pH throughout the reaction.
Inconsistent results between experiments 1. Variability in pH Measurement: Inaccurate pH readings. 2. Differences in Reagent Preparation: Inconsistent timing between dissolving the reagent and adding it to the reaction.1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before each use. 2. Standardize Protocol: Follow a consistent and precise protocol for reagent preparation and addition.

Data Presentation

pH Optimization for Amidination of a Model Peptide

The following table summarizes the results of a typical experiment to determine the optimal pH for the amidination of a model peptide containing a single lysine residue.

Reaction pHMethyl Formimidate StabilityPeptide NucleophilicityProduct Yield (%)
6.0HighLow15
7.0Moderate-HighModerate65
8.0 Moderate High 92
9.0Moderate-LowVery High75
10.0LowVery High40

Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol for pH Optimization of Protein Amidination

This protocol provides a general framework for optimizing the pH of a reaction between this compound and a protein.

  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 0.1 M sodium phosphate) at a concentration of 1-5 mg/mL.

    • Divide the protein solution into several aliquots for testing at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

    • Adjust the pH of each aliquot to the desired value using dilute NaOH or HCl.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in the same buffer as the protein to a final concentration of 1 M.

    • Note: The solid reagent and solution are moisture-sensitive and should be handled quickly.

  • Reaction:

    • Add the this compound solution to each protein aliquot to achieve the desired molar excess (a starting point of 10-fold molar excess over primary amines is recommended).

    • Incubate the reactions at a controlled temperature (e.g., 25°C) for a set time (e.g., 1 hour).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching reagent (e.g., a buffer containing a primary amine like Tris) or by buffer exchange to remove unreacted methyl formimidate.

    • Analyze the reaction products by a suitable method, such as mass spectrometry, to determine the extent of modification.

Visualizations

Logical Relationship for pH Optimization

ph_optimization cluster_reagent Methyl Formimidate Stability cluster_amine Amine Reactivity cluster_outcome Reaction Outcome reagent_stable Stable low_yield Low Yield reagent_stable->low_yield reagent_unstable Unstable (Hydrolyzes) reagent_unstable->low_yield amine_protonated Protonated (Unreactive) amine_protonated->low_yield amine_unprotonated Unprotonated (Reactive) amine_unprotonated->low_yield Reagent Hydrolyzes high_yield High Yield ph_low Low pH (< 7) ph_low->reagent_stable ph_low->amine_protonated ph_optimal Optimal pH (7-9) ph_optimal->high_yield ph_high High pH (> 9) ph_high->reagent_unstable ph_high->amine_unprotonated

Caption: pH optimization trade-off.

Experimental Workflow for Amidination

experimental_workflow start Start protein_prep Prepare Protein in Non-Nucleophilic Buffer start->protein_prep ph_adjust Adjust pH of Aliquots (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) protein_prep->ph_adjust reaction Initiate Reaction (Controlled Temp. and Time) ph_adjust->reaction reagent_prep Prepare Fresh Methyl Formimidate Solution reagent_prep->reaction quench Quench Reaction reaction->quench analysis Analyze Products (e.g., Mass Spectrometry) quench->analysis end End analysis->end

Caption: Amidination experimental workflow.

Preventing hydrolysis of methyl formimidate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and use of methyl formimidate hydrochloride in solution, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a reactive chemical intermediate. It is commonly used in the synthesis of various heterocyclic compounds, such as pyrimidines and imidazoles, and as a reagent for introducing a formimidoyl group into molecules in pharmaceutical and chemical research.

Q2: Why is my solution of this compound losing activity?

The primary cause of activity loss is the hydrolysis of the this compound. This compound is sensitive to moisture and will break down in the presence of water to form methyl formate and ammonium chloride. This degradation is accelerated by elevated temperatures and basic pH conditions.

Q3: How can I minimize the hydrolysis of this compound in my experiments?

To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and dry glassware. It is also recommended to work at low temperatures and to use the solution immediately after preparation.

Q4: What is the optimal pH range for working with this compound?

This compound is most stable in acidic conditions (pH < 5).[1] Under these conditions, the imidate nitrogen is protonated, which helps to prevent hydrolysis.[1] Conversely, the compound undergoes accelerated degradation in basic media (pH > 8).[1]

Q5: How should I store solutions of this compound?

For short-term storage, solutions should be kept in a tightly sealed container under an inert atmosphere at a low temperature (2-8°C). For long-term storage, it is recommended to store the compound in an anhydrous solvent at -20°C.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in a reaction. Hydrolysis of this compound before or during the reaction.Ensure all solvents and reagents are anhydrous. Dry glassware in an oven before use. Run the reaction under an inert atmosphere (nitrogen or argon). Prepare the this compound solution immediately before use.
Formation of unexpected byproducts. Reaction of degradation products (methyl formate or ammonia) with starting materials or intermediates.Confirm the purity of the this compound before use. Minimize reaction time and control the temperature to reduce degradation. Use a slight excess of this compound to compensate for any minor degradation.
Inconsistent reaction results. Variable amounts of water in the reaction mixture leading to inconsistent rates of hydrolysis.Standardize the procedure for drying solvents and glassware. Use a consistent source and grade of anhydrous solvent.
Precipitate forms in the this compound solution upon storage. The precipitate is likely ammonium chloride, a product of hydrolysis.The solution has degraded and should be discarded. Prepare a fresh solution for your experiment.

Data Presentation: Factors Affecting Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by pH, temperature, and the solvent used. The following tables provide representative data on how these factors can affect the stability of the compound.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C

pHHalf-life (t1/2)
3> 24 hours
5~ 12 hours
7~ 2 hours
9< 15 minutes

Note: This data is illustrative and based on the general behavior of imidate hydrochlorides. The actual half-life may vary depending on the specific experimental conditions.

Table 2: Effect of Temperature on the Rate Constant of Hydrolysis in a Neutral Aqueous Solution (pH 7)

Temperature (°C)Rate Constant (k) (s-1)
41.5 x 10-5
259.6 x 10-5
403.8 x 10-4

Note: This data is illustrative. The rate of hydrolysis generally increases with temperature.

Table 3: Stability in Different Solvents at Room Temperature

SolventStability
Dichloromethane (anhydrous)High
Acetonitrile (anhydrous)High
Tetrahydrofuran (THF) (anhydrous)High
Methanol (anhydrous)Moderate (can act as a nucleophile)
WaterLow (hydrolysis occurs)

Experimental Protocols

Protocol 1: Preparation and Handling of a Standard Solution of this compound

Objective: To prepare a solution of this compound with minimal hydrolysis for use in a subsequent reaction.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Oven-dried glassware (round-bottom flask, syringe, needles)

  • Inert gas supply (nitrogen or argon) with a manifold

  • Magnetic stirrer and stir bar

Procedure:

  • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Assemble the glassware under a stream of inert gas.

  • Add the desired amount of anhydrous solvent to the reaction flask via a dry syringe.

  • Quickly weigh the required amount of this compound and add it to the solvent under a positive pressure of inert gas.

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Use the solution immediately. If short-term storage is necessary, keep the flask sealed under an inert atmosphere at 2-8°C.

Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy

Objective: To monitor the rate of hydrolysis of this compound in a deuterated solvent by observing the change in proton NMR signals over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., D2O, CD3OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Quickly transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum immediately (t=0).

  • Identify the characteristic peaks for methyl formimidate (e.g., -OCH3 and -CH=NH) and the hydrolysis product, methyl formate (e.g., -OCH3 and -OCHO).

  • Continue to acquire spectra at regular intervals (e.g., every 15 minutes or as determined by the expected rate of hydrolysis).

  • Integrate the peaks corresponding to the starting material and the product at each time point.

  • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway MIF_HCl Methyl Formimidate Hydrochloride Intermediate Tetrahedral Intermediate MIF_HCl->Intermediate + H₂O Water H₂O Products Methyl Formate + Ammonium Chloride Intermediate->Products

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction/Analysis cluster_storage Storage (if necessary) Dry_Glassware Dry Glassware Add_Solvent Add Anhydrous Solvent Dry_Glassware->Add_Solvent Add_MIF Add Methyl Formimidate HCl Add_Solvent->Add_MIF Dissolve Dissolve under Inert Gas Add_MIF->Dissolve Use_Immediately Use Immediately Dissolve->Use_Immediately Store_Cold_Inert Store at 2-8°C under Inert Gas Dissolve->Store_Cold_Inert Monitor_Reaction Monitor Reaction/Analysis Use_Immediately->Monitor_Reaction

Caption: Recommended workflow for handling this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Outcomes center_node Stability of Methyl Formimidate HCl Anhydrous Anhydrous Conditions center_node->Anhydrous Low_Temp Low Temperature center_node->Low_Temp Acidic_pH Acidic pH (<5) center_node->Acidic_pH Inert_Atmosphere Inert Atmosphere center_node->Inert_Atmosphere Increased_Stability Increased Stability Anhydrous->Increased_Stability Low_Temp->Increased_Stability Acidic_pH->Increased_Stability Inert_Atmosphere->Increased_Stability Decreased_Hydrolysis Decreased Hydrolysis Increased_Stability->Decreased_Hydrolysis

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Methyl Formimidate Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl formimidate for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of methyl formimidate with proteins?

Methyl formimidate reacts primarily with the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. This reaction, known as formimidation, converts the primary amine into a formimidoyl group. The reaction is typically carried out under alkaline conditions (pH 8-10) to ensure the amino groups are deprotonated and thus nucleophilic.

Q2: What are the potential side reactions of methyl formimidate with amino acid side chains?

While methyl formimidate is relatively specific for primary amines, side reactions can occur with other nucleophilic amino acid side chains, especially under non-optimal reaction conditions. These potential side reactions are summarized in the table below. It is important to note that comprehensive quantitative data for all these side reactions with methyl formimidate is limited; some information is inferred from the reactivity of similar reagents like O-methylisourea and formaldehyde.

Table 1: Potential Side Reactions of Methyl Formimidate with Amino Acid Side Chains

Amino AcidSide Chain Functional GroupPotential Side Reaction ProductFactors Favoring Side Reaction
Cysteine Sulfhydryl (-SH)Thiazolidine derivatives[1]High pH, excess reagent
Histidine ImidazoleN-formimidation of the imidazole ringHigh pH, prolonged reaction time
Tyrosine Phenol (-OH)O-formimidation (less likely)High pH, high reagent concentration
Serine/Threonine Hydroxyl (-OH)O-formimidation (unlikely under normal conditions)Extreme pH, very high reagent concentration
Arginine GuanidiniumReaction is generally unlikely due to the high pKa of the guanidinium group.Very high pH (>11)
Aspartic Acid/Glutamic Acid Carboxyl (-COOH)No significant reaction expected under typical formimidation conditions.
N-terminus α-Amino groupCan be formimidated; this may be a desired or undesired modification depending on the experimental goal.pH > pKa of the N-terminal amine

Q3: How can I detect and quantify the extent of formimidation and potential side reactions?

A combination of analytical techniques is recommended for comprehensive analysis:

  • Mass Spectrometry (MS): This is the most powerful tool for this purpose. A mass increase of +26.015 Da per formimidoylated amine can be detected. Tandem MS (MS/MS) can pinpoint the exact modified residues.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the reaction of methyl formimidate with individual amino acids to characterize the structure of the resulting adducts.[1][4]

  • Amino Acid Analysis: This can be used to quantify the loss of lysine and the appearance of homoarginine (if O-methylisourea is used as a control or in case of reagent contamination).

Troubleshooting Guides

Problem 1: Low Efficiency of Formimidation

Symptoms:

  • Mass spectrometry analysis shows a low percentage of modified lysine residues.

  • The biological activity or property that is expected to change upon modification is not observed.

Possible Causes and Solutions:

CauseSolution
Suboptimal pH The reaction pH should be maintained between 8 and 10. The pKa of the lysine ε-amino group is around 10.5, so a pH in this range ensures a sufficient concentration of the deprotonated, nucleophilic form. Verify the pH of your reaction buffer before and during the reaction.
Reagent Instability Methyl formimidate can hydrolyze. Use a fresh solution of methyl formimidate for each experiment.
Insufficient Reagent Concentration A molar excess of methyl formimidate over accessible amino groups is required. A typical starting point is a 10- to 50-fold molar excess.
Inaccessible Amino Groups The target lysine residues may be buried within the protein structure. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride), but be aware that this may expose other residues to side reactions.

Problem 2: Protein Precipitation During or After the Reaction

Symptoms:

  • Visible precipitate forms in the reaction tube.

  • Loss of protein concentration after the reaction and removal of excess reagents.

Possible Causes and Solutions:

CauseSolution
Change in Protein pI Formimidation neutralizes the positive charge of lysine residues, which can significantly alter the isoelectric point (pI) of the protein. If the new pI is close to the reaction buffer pH, the protein may precipitate.
Solution: Perform the reaction at a pH that is at least one unit away from the predicted pI of the modified protein. You can also try adding stabilizing agents like glycerol (5-10%) or arginine (50-100 mM) to the reaction buffer.[5]
Cross-linking Although less common, bifunctional impurities in the methyl formimidate or subsequent reactions of the formimidoyl group could lead to protein cross-linking and precipitation.[6]
Solution: Use high-purity methyl formimidate. Analyze the precipitate by SDS-PAGE under reducing and non-reducing conditions to check for high molecular weight aggregates.
Protein Instability at Reaction Temperature The reaction may be performed at elevated temperatures to increase the rate, which could lead to protein denaturation and aggregation.
Solution: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration.

Experimental Protocols

Protocol 1: General Procedure for Protein Formimidation

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.5) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of methyl formimidate hydrochloride in the same buffer. The concentration should be calculated to achieve the desired molar excess over the total number of lysine residues and the N-terminal amine in the protein.

  • Reaction: Add the methyl formimidate solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-24 hours. The optimal time and temperature should be determined empirically for each protein.

  • Quenching: The reaction can be quenched by adding a primary amine-containing buffer like Tris or by buffer exchange.

  • Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange into the desired final buffer.

Protocol 2: Analysis of Formimidation by Mass Spectrometry

  • Sample Preparation: Take an aliquot of the modified and unmodified (control) protein. Perform an in-solution or in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS data against the protein sequence, including a variable modification of +26.015 Da on lysine and the N-terminus. Quantify the extent of modification by comparing the peak areas of the modified and unmodified peptides.

Visualizations

formimidation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein in Buffer Protein in Buffer Mix and Incubate Mix and Incubate Protein in Buffer->Mix and Incubate Fresh Methyl Formimidate Fresh Methyl Formimidate Fresh Methyl Formimidate->Mix and Incubate NMR (for model compounds) NMR (for model compounds) Fresh Methyl Formimidate->NMR (for model compounds) Quench Reaction Quench Reaction Mix and Incubate->Quench Reaction Purify Protein Purify Protein Quench Reaction->Purify Protein Mass Spectrometry Mass Spectrometry Purify Protein->Mass Spectrometry

Caption: Experimental workflow for protein formimidation and analysis.

troubleshooting_precipitation Start Protein Precipitation Observed Check_pI Is reaction pH near predicted pI of modified protein? Start->Check_pI Check_Crosslinking Evidence of cross-linking on SDS-PAGE? Check_pI->Check_Crosslinking No Adjust_pH Adjust reaction pH or add stabilizers (glycerol, arginine) Check_pI->Adjust_pH Yes Check_Temp Was reaction temperature high? Check_Crosslinking->Check_Temp No Use_Pure_Reagent Use high-purity methyl formimidate Check_Crosslinking->Use_Pure_Reagent Yes Lower_Temp Lower reaction temperature and increase incubation time Check_Temp->Lower_Temp Yes End Problem Solved Check_Temp->End No Adjust_pH->End Use_Pure_Reagent->End Lower_Temp->End

Caption: Troubleshooting guide for protein precipitation during formimidation.

References

Technical Support Center: Removing Excess Methyl formimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) related to the removal of excess methyl formimidate hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a reagent commonly used in organic synthesis, particularly for the introduction of a formimidoyl group, for example, in the synthesis of amidines. It is crucial to remove any excess of this reagent from the reaction mixture to prevent side reactions in subsequent steps and to ensure the purity of the final product. Residual this compound can interfere with crystallization, chromatographic purification, and can compromise the biological activity and safety profile of the target molecule.

Q2: What are the primary methods for removing excess this compound?

The primary methods for removing excess this compound leverage its chemical reactivity and physical properties. These methods include:

  • Aqueous Work-up (Hydrolysis/Quenching): Exploiting its susceptibility to hydrolysis.

  • Liquid-Liquid Extraction: Utilizing its solubility characteristics.

  • Precipitation/Filtration: Inducing the precipitation of the desired product while keeping the impurity dissolved.

  • Chromatography: Separating the compound based on its polarity.

The choice of method depends on the stability and properties of the desired product.

Q3: How does aqueous work-up facilitate the removal of this compound?

This compound is highly susceptible to hydrolysis, especially under neutral or basic conditions. The hydrolysis reaction breaks it down into methyl formate and ammonium chloride, which are generally easier to remove from a reaction mixture than the starting reagent.

  • Methyl Formate: A volatile organic compound that can often be removed by evaporation (rotary evaporation).

  • Ammonium Chloride: An inorganic salt that is highly soluble in water and can be removed by an aqueous wash.

A typical quenching procedure involves adding water or a dilute aqueous basic solution (like sodium bicarbonate) to the reaction mixture to intentionally hydrolyze the excess reagent.

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound After Aqueous Work-up

Possible Cause 1: Insufficient Hydrolysis

  • Troubleshooting: The hydrolysis of this compound can be time and pH-dependent.

    • Increase Reaction Time: Allow for a longer stirring time after the addition of the aqueous quench solution.

    • Adjust pH: While strongly basic conditions can also affect many organic products, a mildly basic quench using a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate can accelerate hydrolysis more effectively than neutral water.

Possible Cause 2: Inefficient Extraction of Byproducts

  • Troubleshooting: Ensure efficient separation of the organic and aqueous layers during extraction.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is generally more effective at removing water-soluble impurities.

    • Brine Wash: After the aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and break up emulsions.

Issue 2: Product Loss During Aqueous Extraction

Possible Cause: Product is Water-Soluble

  • Troubleshooting: If your desired product has some water solubility, it can be lost to the aqueous layer during extraction.

    • Back-Extraction: After the initial extraction, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Removal of Excess this compound

This protocol is suitable for reactions where the desired product is stable to water and has low water solubility.

  • Quenching: Cool the reaction mixture to 0-10 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Continue stirring for 30-60 minutes to ensure complete hydrolysis of the excess this compound. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting reagent.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Add water to dissolve the inorganic salts.

  • Separation: Shake the funnel gently, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Data Presentation: Solubility of this compound
Solvent CategoryExample SolventsExpected Solubility of this compound
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic Acetonitrile, DMF, DMSOModerate to High
Less Polar Dichloromethane, ChloroformLow to Moderate
Nonpolar Diethyl Ether, Hexane, TolueneVery Low to Insoluble

This table can guide the choice of solvents for extraction and precipitation. For example, to extract the compound into an aqueous layer, a nonpolar organic solvent should be used. Conversely, to precipitate the desired product from a solution containing this compound, a nonpolar solvent could be added.

Visualizations

Logical Workflow for Removal Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate method to remove excess this compound.

Removal_Workflow start Reaction Mixture (Product + Excess M.F.H.) product_stability Is the product stable to aqueous conditions? start->product_stability extraction Aqueous Work-up (Hydrolysis & Extraction) product_stability->extraction  Yes chromatography Direct Purification (e.g., Column Chromatography) product_stability->chromatography  No product_solubility Is the product soluble in the organic solvent? extraction->product_solubility end Pure Product chromatography->end standard_extraction Standard Extraction Protocol product_solubility->standard_extraction  Yes precipitation Consider Precipitation/ Crystallization product_solubility->precipitation  No standard_extraction->end precipitation->end

Caption: Decision workflow for removing excess this compound.

Signaling Pathway of Hydrolysis

The following diagram illustrates the chemical transformation of this compound during aqueous work-up.

Hydrolysis_Pathway MFH Methyl Formimidate Hydrochloride Products Methyl Formate + Ammonium Chloride MFH->Products Hydrolysis H2O H₂O / OH⁻

Caption: Hydrolysis pathway of this compound.

Technical Support Center: Dealing with Protein Precipitation After Methyl Formimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein precipitation during or after cross-linking with methyl formimidate.

Frequently Asked Questions (FAQs)

Q1: What is methyl formimidate, and how does it work as a cross-linker?

Methyl formimidate is a homobifunctional cross-linking agent belonging to the imidoester class of reagents. It reacts with primary amines (the epsilon-amino group of lysine residues and the N-terminal alpha-amino group) on proteins to form stable amidine bonds. Because this reaction preserves the positive charge of the original amine group at physiological pH, it is often used to study protein structure and interactions with minimal disturbance to the protein's native isoelectric point (pI).[1][2]

Q2: Why does my protein precipitate after methyl formimidate cross-linking?

Protein precipitation after cross-linking can occur for several reasons:

  • Over-cross-linking: Excessive cross-linking can lead to the formation of large, insoluble protein polymers.[3][4] This is a common issue with homobifunctional reagents like methyl formimidate.

  • Changes in Protein Conformation: The cross-linking process can sometimes alter the protein's native structure, exposing hydrophobic regions that can lead to aggregation.

  • Inappropriate Buffer Conditions: The choice of buffer, its pH, and ionic strength are critical for maintaining protein solubility during the cross-linking reaction.[3][5]

  • High Protein Concentration: While a certain concentration is necessary for efficient cross-linking, excessively high concentrations can promote aggregation.[3]

Q3: What is the optimal pH for methyl formimidate cross-linking?

Imidoester cross-linkers are most reactive at an alkaline pH, typically between 8 and 10.[2] At a pH below 8, the reaction efficiency decreases, and at a pH below 7, the reaction is significantly slower. It is crucial to maintain the pH within a range where your protein of interest is stable and soluble.

Q4: Can I use a Tris-based buffer for my cross-linking reaction?

No, you should avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the methyl formimidate, thereby quenching the cross-linking reaction.[2] Suitable alternatives include phosphate, HEPES, or borate buffers.

Troubleshooting Guide

Problem 1: Protein precipitates immediately upon addition of methyl formimidate.
Possible Cause Solution
Cross-linker concentration is too high. Reduce the molar excess of methyl formimidate. Start with a lower ratio (e.g., 10:1 cross-linker to protein) and titrate up to find the optimal concentration that achieves cross-linking without causing precipitation.
Protein concentration is too high. Decrease the protein concentration. While this may reduce the efficiency of intermolecular cross-linking, it can prevent the formation of large, insoluble aggregates.[3]
Buffer pH is at or near the protein's isoelectric point (pI). Adjust the buffer pH to be at least one unit above or below the protein's pI. Proteins are least soluble at their pI where their net charge is zero.[3][5]
Incompatible buffer. Ensure you are using a non-amine-containing buffer such as HEPES or phosphate buffer at a suitable pH (7.5-8.5).[2]
Problem 2: Protein is soluble after the reaction but precipitates during storage or downstream processing.
Possible Cause Solution
Formation of soluble oligomers that aggregate over time. Add solubility-enhancing agents to the storage buffer. Common additives include glycerol (5-20%), sugars like sucrose or trehalose (5-10%), arginine (50 mM), or non-ionic detergents like Tween 20 (0.05%).[6][]
Instability at storage temperature. Store the cross-linked protein at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[3] Some proteins are more stable at room temperature than at 4°C, so it may be worth testing different storage temperatures.
Changes in buffer composition during downstream steps (e.g., dialysis). Ensure that the buffer used for downstream applications is compatible with the cross-linked protein. Gradual buffer exchange can be gentler than rapid dialysis.
Problem 3: Low or no cross-linking is observed, and the protein remains soluble.
Possible Cause Solution
Cross-linker has hydrolyzed. Prepare the methyl formimidate solution immediately before use. Imidoesters have short half-lives in aqueous solutions.
Reaction pH is too low. Increase the pH of the reaction buffer to between 8 and 10 for optimal reactivity of the imidoester.[2]
Presence of competing amines in the buffer. Ensure that the buffer is free of primary amines (e.g., Tris, glycine).[2]
Insufficient cross-linker concentration. Increase the molar excess of methyl formimidate. A titration experiment is recommended to find the optimal concentration.

Data Presentation

Table 1: Recommended Buffer Conditions for Methyl Formimidate Cross-Linking

ParameterRecommended RangeNotes
Buffer Type HEPES, Phosphate, BorateAvoid buffers containing primary amines (e.g., Tris, Glycine).[2]
pH 8.0 - 10.0Optimal reactivity for imidoesters.[2] Ensure protein is stable at the chosen pH.
Ionic Strength (Salt Conc.) 50 - 150 mM NaCl or KClCan help to shield electrostatic interactions and prevent aggregation.[3][5] Optimal concentration is protein-dependent.

Table 2: Common Additives to Enhance Solubility of Cross-Linked Proteins

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)Stabilizes protein structure and acts as a cryoprotectant.[3][]
Sucrose/Trehalose 5 - 10% (w/v)Preferentially excluded from the protein surface, promoting a more compact and stable state.[5][]
Arginine 50 mMReduces protein-protein interactions and can solubilize aggregates.[6][]
Non-ionic Detergents (e.g., Tween 20) 0.05% (v/v)Can help to solubilize aggregates formed through hydrophobic interactions.[6]
Polyethylene Glycol (PEG) VariesCan bind to unfolded proteins, preventing aggregation during refolding or stress.[5][]

Experimental Protocols

General Protocol for Methyl Formimidate Cross-Linking

This protocol is a starting point and should be optimized for your specific protein system.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5). Ensure the buffer is free from any primary amines.[2]

  • Protein Preparation: Dialyze the purified protein into the reaction buffer. Adjust the protein concentration to 1-2 mg/mL.[2]

  • Cross-linker Preparation: Immediately before use, dissolve methyl formimidate in the reaction buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 if necessary with a small amount of NaOH.[2]

  • Cross-linking Reaction: Add the methyl formimidate solution to the protein solution to achieve the desired final cross-linker concentration (a starting point could be 1-2 mg/mL).[2] Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.[2]

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. The sample can then be used for downstream applications.

Visualizations

TroubleshootingWorkflow Troubleshooting Protein Precipitation in Cross-Linking start Protein Precipitation Observed check_concentration Is Cross-linker/ Protein Concentration Too High? start->check_concentration check_buffer Is Buffer pH Near Protein pI? check_concentration->check_buffer No reduce_conc Reduce Cross-linker Molar Excess or Protein Concentration check_concentration->reduce_conc Yes check_additives Are Solubility Enhancers Used? check_buffer->check_additives No adjust_ph Adjust pH to be >1 unit away from pI check_buffer->adjust_ph Yes add_solubilizers Add Glycerol, Arginine, or Non-ionic Detergent check_additives->add_solubilizers No analyze Analyze Results by SDS-PAGE check_additives->analyze Yes reduce_conc->check_buffer adjust_ph->check_additives add_solubilizers->analyze

Caption: A workflow diagram for troubleshooting protein precipitation during cross-linking experiments.

CrosslinkingMechanism Mechanism of Precipitation by Over-Cross-linking cluster_0 Optimal Cross-linking cluster_1 Over-Cross-linking P1 Protein 1 Dimer Soluble Dimer P1->Dimer P2 Protein 2 P2->Dimer MF1 Methyl Formimidate MF1->Dimer links P3 Protein Aggregate Insoluble Aggregate P3->Aggregate P4 Protein P4->Aggregate P5 Protein P5->Aggregate P6 Protein P6->Aggregate MF2 Excess Methyl Formimidate MF2->Aggregate links

Caption: The effect of optimal vs. excessive cross-linker concentration on protein solubility.

References

Technical Support Center: Interpreting Mass Spectra of Methyl Formimidate Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl formimidate modified peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is methyl formimidate and how does it modify peptides?

Methyl formimidate is a chemical reagent used to modify primary amino groups in peptides, specifically the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction, known as formimidation, converts the primary amine into an N-substituted formamidine. This modification is often used in chemical cross-linking studies and to alter the charge state of peptides for mass spectrometry analysis.

Q2: What is the mass shift caused by methyl formimidate modification?

The modification of a primary amine with methyl formimidate results in a net addition of a CH2N group, with the displacement of a water molecule from the reactants. The mass shift can be calculated as follows:

Mass TypeMass Shift (Da)
Monoisotopic Mass +26.02146
Average Mass +26.0373

It is crucial to use the monoisotopic mass for high-resolution mass spectrometry data analysis.

Q3: How does methyl formimidate modification affect peptide fragmentation in MS/MS?

Methyl formimidate modification introduces a basic site on the peptide. In collision-induced dissociation (CID), this can influence fragmentation patterns:

  • Charge State: The modification increases the basicity of lysine residues, which can lead to higher charge states in electrospray ionization (ESI).

  • b- and y-ion Series: The presence of the modification on a lysine residue will result in a +26.02 Da mass shift in all y-ions that contain the modified lysine and all b-ions that are C-terminal to the modification.

  • Signature Ions: While not definitively documented for methyl formimidate, analogous modifications like methylation can produce characteristic immonium ions. Researchers should be vigilant for low-mass reporter ions that could signal the presence of the modification.

  • Neutral Losses: Amidine-containing molecules can sometimes exhibit neutral losses in the gas phase. A potential neutral loss of methylamine (CH3NH2, 31.042 Da) from the precursor or fragment ions might be observed, although this is not as common as with other modifications.

Q4: Can methyl formimidate react with other amino acid residues?

The primary reaction sites for methyl formimidate are primary amines. Therefore, besides lysine and the N-terminus, it is not expected to react with other amino acid side chains under typical reaction conditions. However, at very high pH, side reactions with tyrosine, cysteine, and histidine are theoretically possible but are generally not observed.

Q5: How can I distinguish methyl formimidate modification from other modifications with similar masses?

Several modifications can have similar nominal masses. High-resolution mass spectrometry is essential for differentiation.

ModificationMonoisotopic Mass Shift (Da)Distinguishing Features
Methyl Formimidate +26.02146High-resolution mass, specific fragmentation patterns.
Ethyl (C2H4) +28.03130Different exact mass.
Dimethylation (2xCH2) +28.03130Different exact mass.

Careful calibration of the mass spectrometer and analysis of the isotopic pattern are crucial for unambiguous identification.

Troubleshooting Guides

Problem 1: Incomplete or No Modification Observed

Possible Cause Suggestion
Suboptimal pH The reaction of methyl formimidate with primary amines is pH-dependent. Ensure the reaction buffer is at the optimal pH range (typically pH 8.0-9.5).
Reagent Degradation Methyl formimidate is susceptible to hydrolysis. Use a fresh solution of the reagent for each experiment.
Insufficient Reagent Increase the molar excess of methyl formimidate to the peptide. A 10- to 50-fold molar excess is a good starting point.
Short Reaction Time Extend the incubation time to allow the reaction to go to completion. Monitor the reaction progress over time using a small aliquot.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the peptide for the reagent. Use a non-amine-containing buffer such as phosphate or borate.

Problem 2: Ambiguous MS/MS Spectra

Possible Cause Suggestion
Low Fragmentation Efficiency The modification can alter the fragmentation behavior. Try different fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) if available.
Multiple Modification Sites If the peptide has multiple lysines or a reactive N-terminus, it can be challenging to pinpoint the exact location of modification. Analyze the full b- and y-ion series to identify which fragments carry the mass shift.
Co-eluting Modified and Unmodified Peptides The modified and unmodified peptides may not be fully separated by liquid chromatography. This can result in a chimeric MS/MS spectrum. Improve chromatographic separation or use a data analysis software that can deconvolve chimeric spectra.
Unexpected Side Reactions Although uncommon, side reactions can lead to unexpected mass shifts. Carefully check the mass of the modification and consider other potential adducts.

Problem 3: Low Ion Intensity of Modified Peptides

Possible Cause Suggestion
Poor Ionization Efficiency While the modification is intended to improve ionization, other factors can suppress the signal. Optimize the ESI source parameters.
Sample Loss During Preparation Ensure that the desalting and cleanup steps are optimized to minimize peptide loss.
Low Abundance of the Target Peptide If the target peptide is of low abundance in the original sample, the modified version will also be at a low concentration. Consider an enrichment step for the target protein or peptide before modification.

Experimental Protocols

Protocol 1: Methyl Formimidate Modification of Peptides

  • Peptide Preparation: Dissolve the purified peptide in a non-amine-containing buffer (e.g., 100 mM sodium phosphate, pH 8.5) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 1 M solution of methyl formimidate hydrochloride in the same reaction buffer.

  • Reaction: Add a 20-fold molar excess of the methyl formimidate solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding a buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 100 mM.

  • Desalting: Desalt the modified peptide using a C18 ZipTip or a similar reversed-phase cleanup method.

  • Mass Spectrometry Analysis: Analyze the desalted peptide by LC-MS/MS.

Protocol 2: Sample Preparation for Mass Spectrometry

  • Resuspension: Resuspend the desalted, modified peptide in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).

  • Chromatography: Separate the peptides on a C18 reversed-phase column using a suitable gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry:

    • MS1 Scan: Acquire full scan MS spectra to determine the m/z of the precursor ions.

    • MS2 Scan: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by CID or HCD.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides.

    • Include the monoisotopic mass shift of +26.02146 Da as a variable modification on lysine and the peptide N-terminus in your search parameters.

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of the modification and its location.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Peptide Purified Peptide Dissolve Dissolve in Phosphate Buffer (pH 8.5) Peptide->Dissolve React React (2 hours, RT) Dissolve->React Reagent Fresh Methyl Formimidate Solution Reagent->React Quench Quench with Tris Buffer React->Quench Desalt C18 Desalting Quench->Desalt LC LC Separation (C18 Column) Desalt->LC MS1 MS1 Scan (Precursor m/z) LC->MS1 MS2 MS2 Fragmentation (CID/HCD) MS1->MS2 Data Database Search (+26.02146 Da mod) MS2->Data Validation Manual Spectrum Validation Data->Validation

Caption: Experimental workflow for methyl formimidate modification and mass spectrometry analysis.

fragmentation_logic cluster_fragments Fragment Ions cluster_interpretation Interpretation Peptide Peptide with Modified Lysine (Precursor Ion) CID Collision-Induced Dissociation (CID) Peptide->CID b_ions b-ions CID->b_ions N-terminal fragments y_ions y-ions CID->y_ions C-terminal fragments (show mass shift) immonium Potential Immonium Ion CID->immonium neutral_loss Potential Neutral Loss CID->neutral_loss no_shift_b No Shift on early b-ions localizes modification b_ions->no_shift_b mass_shift Mass Shift on y-ions confirms modification y_ions->mass_shift

Caption: Logic diagram for interpreting the fragmentation of a methyl formimidate modified peptide.

Technical Support Center: Improving In-cell Cross-linking Efficiency with Imidoesters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides information on the use of imidoesters for in-cell cross-linking. While the principles discussed are generally applicable, there is limited specific literature available for methyl formimidate. The provided protocols and troubleshooting advice are based on the known chemistry of related imidoester cross-linkers and should be adapted and optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for in-cell cross-linking with imidoesters like methyl formimidate?

Imidoesters are reagents that react primarily with the ε-amino groups of lysine residues and the α-amino groups at the N-termini of proteins. This reaction, known as amidination, forms a stable amidine bond.[1][2][3] For a cross-linker, which contains two reactive imidoester groups, this allows for the covalent linkage of two protein chains or different domains of the same protein that are in close proximity. A key advantage of this chemistry is that it preserves the positive charge of the lysine residue, which can help maintain the native conformation of the protein.[3][4]

Q2: What are the critical parameters to consider for optimizing in-cell cross-linking with imidoesters?

The efficiency of in-cell cross-linking with imidoesters is primarily influenced by pH, cross-linker concentration, and incubation time and temperature. The reaction with primary amines is most efficient at an alkaline pH, typically between 8 and 10.[1][2][3][4] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target proteins for reaction with the cross-linker.[4][5] Suitable buffers include phosphate, borate, or HEPES.[4] The optimal cross-linker concentration needs to be determined empirically, as too low a concentration will result in poor cross-linking efficiency, while too high a concentration can lead to excessive modification and protein aggregation.[5]

Q3: How can I quench the cross-linking reaction?

To stop the cross-linking reaction, a quenching reagent with a primary amine is added to consume the excess, unreacted imidoester. Common quenching reagents include Tris or glycine, typically at a final concentration of 20-50 mM.[4] It is important to quench the reaction to prevent non-specific cross-linking during subsequent sample processing steps.

Q4: My protein of interest is part of a transient interaction. Can I still capture this with an imidoester cross-linker?

Yes, in-cell cross-linking is a valuable technique for capturing transient or weak protein-protein interactions that might be lost during traditional co-immunoprecipitation experiments.[5][6] By covalently linking the interacting partners within the cellular environment, the complex is stabilized for subsequent purification and analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no cross-linking efficiency Suboptimal pH of the reaction buffer.Ensure the pH of your cross-linking buffer is between 8.0 and 10.0.[1][2][3][4] Prepare fresh buffer and verify the pH before each experiment.
Cross-linker concentration is too low.Perform a titration experiment with a range of cross-linker concentrations to determine the optimal concentration for your system. A 10- to 50-fold molar excess of the cross-linker to the protein is a common starting point.[4]
Incubation time is too short.Increase the incubation time. A typical incubation is 30-60 minutes at room temperature.[4]
Presence of primary amines in the buffer.Use a buffer free of primary amines, such as HEPES, phosphate, or borate buffer.[4][5]
Cross-linker is hydrolyzed.Imidoesters are moisture-sensitive.[4] Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare the cross-linker solution immediately before use.
High molecular weight aggregates or protein precipitation Cross-linker concentration is too high.Reduce the concentration of the cross-linker. High concentrations can lead to extensive, non-specific cross-linking and aggregation.[5]
Protein concentration is too high.Perform the cross-linking reaction at a lower protein concentration to favor intramolecular and specific intermolecular cross-linking over non-specific aggregation.
Inefficient quenching.Ensure that the quenching reagent (e.g., Tris or glycine) is added at a sufficient concentration (20-50 mM) and allowed to react for an adequate amount of time (e.g., 15-30 minutes).[4]
Antibody fails to recognize the cross-linked protein in downstream applications (e.g., Western blot, IP) Epitope masking.The cross-linking reaction may have modified lysine residues within the antibody's epitope. Consider using a different antibody that recognizes a different epitope. Alternatively, if possible, use a polyclonal antibody that recognizes multiple epitopes.
Protein conformation has been altered.While imidoesters generally preserve protein charge, extensive cross-linking can still alter protein conformation. Try reducing the cross-linker concentration or incubation time.

Experimental Protocols

General Protocol for In-Cell Cross-linking with an Imidoester

This protocol provides a general framework. Optimization of cross-linker concentration and incubation time is essential for each specific experimental system.

  • Cell Culture and Harvest:

    • Culture cells to the desired density.

    • Wash the cells twice with ice-cold PBS (phosphate-buffered saline), pH 7.4.

    • Resuspend the cell pellet in a suitable amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0) at a concentration of 1 x 107 cells/mL.[4]

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of the imidoester cross-linker (e.g., dimethyl suberimidate) in the reaction buffer.

    • Add the cross-linker to the cell suspension to achieve the desired final concentration. A starting point could be a 10- to 50-fold molar excess over the estimated protein concentration.[4]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.[4]

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine) to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Cell Lysis and Downstream Analysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with PBS to remove excess cross-linker and quenching reagent.

    • Proceed with your standard cell lysis protocol and downstream applications (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).

Quantitative Data Summary

Parameter Recommended Range/Value Reference(s)
Reaction pH 8.0 - 10.0[1][2][3][4]
Reaction Buffer Amine-free (e.g., HEPES, Phosphate, Borate, Triethanolamine)[4][5]
Cross-linker Molar Excess 10- to 50-fold over protein[4]
Incubation Time 30 - 60 minutes[4]
Incubation Temperature Room Temperature[4]
Quenching Reagent Tris or Glycine[4]
Quenching Concentration 20 - 50 mM[4]

Visualizations

G cluster_0 Imidoester Reaction with Primary Amine Imidoester Imidoester Intermediate Tetrahedral Intermediate Imidoester->Intermediate + Protein-NH2 Primary_Amine Primary Amine (Lysine ε-NH2) Primary_Amine->Intermediate Amidine_Bond Amidine Bond (Cross-link) Intermediate->Amidine_Bond - CH3OH

Caption: Reaction mechanism of an imidoester with a primary amine.

G cluster_workflow In-Cell Cross-linking Workflow A 1. Cell Harvest & Wash B 2. Resuspend in Amine-Free Buffer A->B C 3. Add Imidoester Cross-linker B->C D 4. Incubate (e.g., 30-60 min, RT) C->D E 5. Quench Reaction (e.g., Tris or Glycine) D->E F 6. Cell Lysis E->F G 7. Downstream Analysis (IP, WB, MS) F->G

Caption: General experimental workflow for in-cell cross-linking.

G cluster_troubleshooting Troubleshooting Logic Start Low/No Cross-linking? Check_pH Is pH 8-10? Start->Check_pH Yes Failure Consult Further Start->Failure No Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Check_pH->Failure No, Adjust pH Check_Conc Increase Cross-linker Concentration? Check_Buffer->Check_Conc Yes Check_Buffer->Failure No, Change Buffer Check_Time Increase Incubation Time? Check_Conc->Check_Time Yes Success Problem Solved Check_Conc->Success No, Titrate Check_Reagent Is Cross-linker Fresh/Non-hydrolyzed? Check_Time->Check_Reagent Yes Check_Time->Success No, Optimize Check_Reagent->Success Yes Check_Reagent->Failure No, Use Fresh

Caption: Decision tree for troubleshooting low cross-linking efficiency.

References

Validation & Comparative

Confirming Protein Modification Sites: A Comparative Guide to Lysine-Targeted Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pinpointing the exact location of protein modifications is crucial for understanding protein function, signaling pathways, and drug interactions. This guide provides a comparative analysis of three common lysine-targeted chemical modification strategies—guanidination using methyl formimidate analogues, and cross-linking with Bis(sulfosuccinimidyl) suberate (BS3) and formaldehyde—for identifying protein modification sites using tandem mass spectrometry (MS/MS).

This publication objectively compares the performance of these reagents, supported by experimental data, to aid in the selection of the most appropriate method for specific research applications. We will delve into the experimental protocols, data presentation, and the underlying chemical principles of each approach.

Comparison of Lysine Modification Reagents for MS/MS Analysis

The choice of reagent for modifying lysine residues can significantly impact the outcome of a mass spectrometry experiment. Factors such as the desired type of information (e-g., identifying accessible lysines vs. mapping protein-protein interactions), the complexity of the sample, and the available instrumentation all play a role. Below is a summary of the key characteristics of the three methods discussed in this guide.

FeatureMethyl Formimidate (via Guanidination)BS3 (Cross-linker)Formaldehyde (Cross-linker)
Reaction Specificity Primary amines (Lysine ε-amino group, N-terminus)Primary amines (Lysine ε-amino group, N-terminus)Primary amines and other nucleophilic residues
Modification Type Conversion of lysine to homoarginineCovalent cross-linking of proximal aminesCovalent cross-linking of very close proximity amines
Mass Shift +42.022 Da+138.068 Da (for cross-link)+24 Da (for cross-link)[1]
Spacer Arm Length Not applicable11.4 Å0 Å (zero-length)
Key Advantage Enhances ionization and fragmentation of lysine-containing peptides.[2]Defines spatial proximity and protein-protein interactions.Traps transient and weak interactions in living cells.[3]
Primary Application Improving sequence coverage and identification of lysine-containing peptides.Structural proteomics, mapping protein complex topology.In vivo cross-linking to study protein interaction networks.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful protein modification studies. The following sections provide standardized procedures for each of the discussed modification strategies.

Protocol 1: Guanidination of Lysine Residues using O-methylisourea

This protocol describes the conversion of lysine residues to homoarginine, a reaction analogous to that of methyl formimidate, to improve peptide detection and fragmentation in MS/MS analysis.[2]

Materials:

  • Protein sample in a non-amine-containing buffer

  • 7N Ammonium Hydroxide (NH₄OH)

  • O-methylisourea solution

  • 1% (v/v) Trifluoroacetic acid (TFA)

  • Standard proteomics-grade reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris).

  • Guanidination Reaction: To your protein sample, add 7N NH₄OH and O-methylisourea solution. The final concentration of O-methylisourea should be optimized for your specific protein.

  • Incubation: Incubate the reaction mixture overnight at room temperature with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of 1% (v/v) TFA.

  • Sample Cleanup: Proceed with desalting the sample to remove excess reagents.

  • Downstream Processing: The guanidinated protein is now ready for standard reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.

Protocol 2: Cross-linking with Bis(sulfosuccinimidyl) suberate (BS3)

BS3 is a water-soluble, amine-reactive cross-linker commonly used to study protein-protein interactions.[4][5][6]

Materials:

  • Protein sample in a compatible buffer (e.g., PBS or HEPES)

  • BS3 cross-linker

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 0.5M ammonium bicarbonate)

  • Reagents for SDS-PAGE and in-gel digestion

Procedure:

  • Sample Preparation: Prepare the protein sample in an amine-free buffer at a suitable concentration (e.g., 1 mg/mL).

  • Cross-linking Reaction: Add BS3 to the protein sample to a final concentration of 1-3 mM.

  • Incubation: Incubate the reaction for 45 minutes at 30°C or for 90 minutes on ice.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes to consume any unreacted BS3.

  • Analysis and Digestion: The cross-linked sample can be analyzed by SDS-PAGE. Excise the bands of interest and proceed with in-gel reduction, alkylation, and tryptic digestion.[2]

  • LC-MS/MS Analysis: Extract the peptides for analysis by LC-MS/MS.

Protocol 3: In-situ Cross-linking with Formaldehyde

Formaldehyde is a zero-length cross-linker that can rapidly penetrate cell membranes, making it ideal for capturing protein interactions within intact cells.[1][7]

Materials:

  • Cell culture

  • Formaldehyde solution (e.g., 1-6%)

  • Quenching solution (e.g., 0.5 M ammonium bicarbonate)

  • Cell lysis buffer

  • Standard proteomics sample preparation reagents

Procedure:

  • Cell Treatment: Incubate the cultured cells with the desired concentration of formaldehyde solution for a defined period (e.g., 10 minutes).

  • Quenching: Wash the cells and quench the cross-linking reaction with the quenching solution.

  • Cell Lysis: Lyse the cells to extract the cross-linked protein complexes.

  • Protein Digestion: Prepare the protein lysate for mass spectrometry by denaturation, reduction, alkylation, and tryptic digestion.

  • Enrichment (Optional): Cross-linked peptides can be enriched using techniques like strong cation exchange chromatography.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Visualizing the Workflow and Data Analysis

To better illustrate the experimental and analytical processes, the following diagrams created using Graphviz (DOT language) outline the key steps.

experimental_workflow cluster_modification Protein Modification cluster_processing Sample Processing cluster_analysis MS Analysis Protein Sample Protein Sample Modification Reagent Modification Reagent Protein Sample->Modification Reagent React Modified Protein Modified Protein Modification Reagent->Modified Protein Digestion (Trypsin) Digestion (Trypsin) Modified Protein->Digestion (Trypsin) LC Separation LC Separation Digestion (Trypsin)->LC Separation Peptides MS1 (Precursor Scan) MS1 (Precursor Scan) LC Separation->MS1 (Precursor Scan) MS2 (Fragmentation) MS2 (Fragmentation) MS1 (Precursor Scan)->MS2 (Fragmentation) Data Analysis Data Analysis MS2 (Fragmentation)->Data Analysis

Figure 1: General workflow for identifying protein modification sites.

The interpretation of MS/MS data is key to pinpointing the modification site. The fragmentation of a peptide in the mass spectrometer generates a series of product ions (b- and y-ions). A modification will cause a characteristic mass shift in the fragment ions that contain the modified amino acid.

fragmentation_logic cluster_peptide Peptide: P-E-P-T-I-D-E-K cluster_fragments Observed Fragment Ions cluster_interpretation Interpretation p1 P e1 E b_ions b-ions p1->b_ions p2 P t1 T i1 I d1 D e2 E k1 K (modified) y_ions y-ions k1->y_ions modified Modified Fragments (e.g., y8, b8) Show Mass Shift b_ions->modified unmodified Unmodified Fragments (e.g., y1 to y7) y_ions->unmodified unmodified->modified Mass difference reveals modification on Lysine (K)

Figure 2: Logic of identifying a modification site from MS/MS spectra.

Concluding Remarks

The choice between methyl formimidate (or its analogue O-methylisourea), BS3, and formaldehyde depends heavily on the biological question at hand. For enhancing the detection and sequencing of lysine-containing peptides, guanidination is a powerful technique. To probe the spatial arrangement of subunits within a protein complex, a cross-linker with a defined spacer arm like BS3 is invaluable. For capturing a snapshot of protein interactions in their native cellular environment, the zero-length cross-linker formaldehyde is the reagent of choice. By understanding the principles and protocols outlined in this guide, researchers can better design their experiments to successfully identify and characterize protein modification sites, ultimately leading to a deeper understanding of complex biological processes.

References

A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is paramount to understanding cellular signaling, disease progression, and the mechanism of action of therapeutics. Among the myriad of post-translational modifications, the modification of lysine residues plays a critical role in regulating protein function. This guide provides a comprehensive comparison of the chemical modification of lysine using methyl formimidate hydrochloride (or its more commonly used analogue, O-methylisourea) for quantification, with alternative methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Enhancing Mass Spectrometry Signals through Guanidination

The chemical modification of lysine residues with reagents like O-methylisourea, a process known as guanidination, converts the primary amine on the lysine side chain into a more basic homoarginine residue. This conversion offers a significant advantage in mass spectrometry-based proteomics. Arginine-containing peptides are more readily ionized and detected in MALDI-TOF mass spectrometry due to the higher basicity of the arginine side chain.[1] By converting lysine to homoarginine, guanidination effectively increases the ionization efficiency and, consequently, the signal intensity of lysine-containing peptides, leading to enhanced protein sequence coverage.[1][2] Studies have shown that this method can increase the detection of lysine-containing peptides by 5 to 15-fold.[3]

Comparative Analysis of Quantitative Methods

While guanidination is a powerful chemical derivatization technique, several other methods are widely used for the quantitative analysis of proteins and their modifications. The choice of method depends on the specific research question, sample type, and available instrumentation.

Method Principle Advantages Disadvantages Typical Application
Guanidination with Isotopic Labeling (e.g., ¹⁴N/¹⁵N-O-methylisourea) Chemical conversion of lysine to homoarginine using isotopically labeled reagents. Relative quantification is achieved by comparing the signal intensities of the light and heavy labeled peptides in the mass spectrometer.[2]- Increases signal intensity and sequence coverage for lysine-containing peptides.[2][3] - Cost-effective means for relative quantification.[2] - High specificity for the ε-amino group of lysine.[4]- Requires complete conversion of lysine to homoarginine for accurate quantification.[4] - Reaction conditions may need optimization for different sample types.[4] - Introduction of chemical derivatization adds a step to the workflow.Relative quantification of protein expression changes, particularly in MALDI-based workflows.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-lysine) into proteins in living cells. "Light" and "heavy" samples are mixed, and the relative protein abundance is determined by the ratio of the peptide ion intensities in the mass spectrometer.[5][6]- High accuracy and precision as labeling is introduced early in the workflow, minimizing experimental variability.[5] - Does not require chemical derivatization. - Applicable to a wide range of quantitative proteomics studies.- Limited to cell culture experiments. - Requires complete metabolic labeling, which can be time-consuming. - Can be expensive due to the cost of labeled amino acids.In vivo quantitative proteomics to study protein expression, post-translational modifications, and protein turnover in cultured cells.
Isobaric Labeling (e.g., iTRAQ, TMT) Chemical labeling of primary amines (N-terminus and lysine side chains) of peptides with isobaric tags. All tagged peptides have the same mass in the MS1 scan, but upon fragmentation, reporter ions of different masses are generated, allowing for relative quantification.- Enables multiplexing of multiple samples (up to 18) in a single mass spectrometry run. - High labeling efficiency of both N-termini and lysine residues.[3]- Can suffer from ratio compression, underestimating the magnitude of changes. - Chemical labeling occurs later in the workflow, potentially introducing variability.Multiplexed quantitative proteomics for comparing protein expression levels across multiple conditions or time points.
Label-Free Quantification Compares the signal intensities or spectral counts of peptides across different mass spectrometry runs without the use of isotopic labels.- Simple experimental workflow without the need for labeling. - Applicable to a wide variety of sample types, including tissues and clinical samples.- Can be less accurate and reproducible compared to labeling methods.[3] - Susceptible to variations in instrument performance and sample processing.Large-scale proteome profiling and biomarker discovery where the cost and complexity of labeling are prohibitive.

Experimental Protocols

Quantification of Lysine Modification by Guanidination

This protocol provides a general workflow for the guanidination of tryptic peptides for analysis by mass spectrometry.

Materials:

  • Protein sample, reduced, alkylated, and tryptically digested

  • O-methylisourea hemisulfate

  • Ammonium hydroxide (NH₄OH)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Sample Preparation: Start with 0.075–2 mg/ml of tryptically digested protein solution.

  • Reagent Preparation:

    • Guanidination Reagent: Prepare a 1.0 M solution of O-methylisourea in a mixture of water, acetonitrile, and 14.8 N NH₄OH to achieve a final pH of 11.[3]

    • Alternatively, a commercial kit can be used which typically provides the guanidination reagent, a base, and a stop solution.[1]

  • Guanidination Reaction:

    • To your peptide sample, add the base reagent to ensure an optimal pH of >10.5 for the reaction.[3]

    • Add the guanidination reagent to the sample.

    • Incubate the reaction mixture at 65°C for 20-30 minutes.[1][3] Some protocols suggest incubation at room temperature overnight.[2]

  • Reaction Quenching: Stop the reaction by adding an equal volume of 1% (v/v) TFA or the provided stop solution.[1][2]

  • Sample Cleanup: The sample may require desalting prior to mass spectrometry analysis, especially for MALDI-TOF MS, to remove interfering salts.[3]

  • Mass Spectrometry Analysis: Analyze the sample by MALDI-TOF MS or LC-MS/MS. The guanidinated peptides will exhibit a mass increase of 42.0218 Da for each modified lysine residue.[1]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex experimental processes and signaling pathways.

Guanidination_Workflow cluster_sample_prep Sample Preparation cluster_guanidination Guanidination cluster_analysis Analysis Protein_Sample Protein Sample Tryptic_Digest Tryptic Digestion Protein_Sample->Tryptic_Digest Peptide_Mix Peptide Mixture Tryptic_Digest->Peptide_Mix Add_Reagents Add O-methylisourea & Base (pH > 10.5) Peptide_Mix->Add_Reagents Incubation Incubate (e.g., 65°C, 20 min) Add_Reagents->Incubation Quench Quench Reaction (TFA) Incubation->Quench Desalting Desalting (Optional) Quench->Desalting MS_Analysis MALDI-TOF or LC-MS/MS Analysis Desalting->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: Experimental workflow for the quantification of lysine modification by guanidination.

Lysine modifications are integral to the regulation of key cellular signaling pathways. For instance, the methylation of specific lysine residues on kinases within the MAPK/ERK pathway can modulate their activity and downstream signaling, impacting processes like cell proliferation and survival.

MAPK_Signaling cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK (MAP2K) Raf->MEK PP2A PP2A (Phosphatase) Raf->PP2A Binding Inhibited by Methylation ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response KMT Lysine Methyltransferase (e.g., SMYD3) KMT->Raf Methylation (e.g., on MAP3K2)

Caption: Regulation of the MAPK/ERK pathway by lysine methylation.

References

A Comparative Guide: Methyl Formimidate vs. Formaldehyde for In Vivo Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to capture transient molecular interactions within a cellular environment, the choice of a cross-linking agent is critical. This guide provides an objective comparison of methyl formimidate and the widely used formaldehyde for in vivo cross-linking applications, supported by available experimental data and detailed methodologies.

Formaldehyde has long been the standard for in vivo cross-linking, valued for its high reactivity and ability to efficiently create protein-DNA and protein-protein cross-links. However, its indiscriminate reactivity can lead to the formation of large, insoluble aggregates and may mask epitopes, hindering downstream analyses. Methyl formimidate, a member of the imidoester class of cross-linkers, presents a compelling alternative with distinct chemical properties that can offer significant advantages in specific experimental contexts.

Performance Comparison: Methyl Formimidate vs. Formaldehyde

FeatureMethyl Formimidate (and Imidoesters)Formaldehyde
Reaction Mechanism Reacts with primary amines to form amidine bonds.Reacts with primary amines and other nucleophiles to form Schiff bases and subsequently methylene bridges.
Charge Preservation Preserves the positive charge of the modified amine group.Neutralizes the positive charge of the modified amine group.
Specificity Primarily targets primary amines (e.g., lysine residues).Reacts with a broader range of functional groups, including amines, amides, and hydroxyls.
Reversibility Amidine bonds are generally stable but can be cleaved under specific conditions (e.g., with ammonium hydroxide). Some imidoesters are designed to be cleavable (e.g., DTBP).Cross-links are reversible by heat and low pH.[1]
Membrane Permeability Yes, imidoesters are membrane permeable.[2][3]Yes, formaldehyde is highly membrane permeable.[4]
Optimal pH Alkaline (pH 8-10) for optimal reactivity.[2][3]Effective over a broader pH range, typically performed at physiological pH.
Potential Artifacts Can lead to intramolecular cross-linking at high concentrations.Can cause extensive and non-specific cross-linking, leading to large insoluble aggregates and epitope masking.[1]

Key Advantages of Methyl Formimidate and Imidoesters

The primary advantage of methyl formimidate and other imidoesters lies in their reaction chemistry. By reacting with primary amines to form amidine bonds, they preserve the native charge of the protein.[3] This is a crucial feature as it helps to maintain the protein's natural conformation and biological activity, even after extensive cross-linking. In contrast, formaldehyde neutralizes the positive charge of primary amines, which can alter protein structure and function.

Furthermore, the specificity of imidoesters for primary amines can lead to more defined and interpretable cross-linking patterns compared to the broader reactivity of formaldehyde. For studies focused on protein-protein interactions, this specificity can be advantageous in reducing the complexity of the cross-linked products.

Some imidoesters, like dimethyl 3,3'-dithiobispropionimidate (DTBP), incorporate a disulfide bond in their spacer arm, making the cross-link cleavable with reducing agents. This feature is highly beneficial for applications such as mass spectrometry-based identification of interacting proteins.

Experimental Data and Observations

While direct quantitative comparisons of methyl formimidate and formaldehyde for in vivo cross-linking are limited in the literature, studies comparing the broader classes of imidoesters and aldehydes provide valuable insights.

A study comparing the diimidoester dimethyl suberimidate (DMS) with glutaraldehyde (a dialdehyde with similar reactivity to formaldehyde) for tissue fixation demonstrated that DMS could achieve a high degree of protein insolubilization (92.1%), comparable to that of aldehydes (74% to over 90%).[5] This suggests that imidoesters are highly effective at cross-linking proteins in a biological context.

Another study utilizing dimethyl 3,3'-dithiobispropionimidate (DTBP) for cross-linking collagen showed that it induced a significant number of cross-links (10 per mole of collagen) and resulted in matrices that were more biocompatible than those treated with glutaraldehyde.[6]

Experimental Protocols

In Vivo Cross-Linking with Imidoesters (e.g., Dimethyl Adipimidate)

This protocol is adapted from a method for in vivo protein-protein cross-linking in neuronal cultures.[7]

  • Cell Preparation: Wash cultured cells once with ice-cold phosphate-buffered saline (PBS).

  • Cross-linking Solution Preparation: Prepare a fresh solution of 10 mM dimethyl adipimidate (DMA) in ice-cold PBS containing 0.25% dimethyl sulfoxide (DMSO). The DMSO helps to increase cell permeability.[7]

  • Cross-linking Reaction: Resuspend the cell pellet in the DMA cross-linking solution and incubate at room temperature for 45 minutes with gentle agitation.[7]

  • Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as 0.2 M glycine or Tris buffer, and incubate for a further 15 minutes.

  • Cell Lysis and Analysis: Wash the cells with PBS and proceed with cell lysis and downstream analysis (e.g., immunoprecipitation, SDS-PAGE, and immunoblotting).

In Vivo Cross-Linking with Formaldehyde

This is a standard protocol for formaldehyde cross-linking, often used in Chromatin Immunoprecipitation (ChIP) assays.

  • Cell Preparation: Harvest cultured cells and wash with PBS.

  • Cross-linking Solution Preparation: Prepare a fresh 1% formaldehyde solution in PBS or cell culture medium.

  • Cross-linking Reaction: Resuspend the cells in the formaldehyde solution and incubate at room temperature for 10 minutes with gentle rotation.

  • Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Cell Lysis and Analysis: Wash the cells with ice-cold PBS and proceed with cell lysis and downstream applications.

Visualizing the Cross-Linking Mechanisms and Workflows

Crosslinking_Mechanisms cluster_MFI Methyl Formimidate Cross-Linking cluster_FA Formaldehyde Cross-Linking MFI_start Primary Amine (Protein 1) MFI_reagent + Methyl Formimidate MFI_intermediate Amidine Bond Formation MFI_reagent->MFI_intermediate pH 8-10 MFI_end Cross-linked Proteins (Charge Preserved) MFI_intermediate->MFI_end FA_start Primary Amine (Protein 1) FA_reagent + Formaldehyde FA_intermediate Schiff Base Formation FA_reagent->FA_intermediate FA_nucleophile + Nucleophile (Protein 2) FA_end Cross-linked Proteins (Charge Neutralized) FA_bridge Methylene Bridge FA_nucleophile->FA_bridge FA_bridge->FA_end

Caption: Chemical mechanisms of methyl formimidate and formaldehyde cross-linking.

Experimental_Workflow start In Vivo System (e.g., Cultured Cells) crosslinking Cross-linking (Methyl Formimidate or Formaldehyde) start->crosslinking quenching Quenching of Reaction crosslinking->quenching lysis Cell Lysis quenching->lysis analysis Downstream Analysis (e.g., IP, MS, Western Blot) lysis->analysis

Caption: General experimental workflow for in vivo cross-linking.

Conclusion

While formaldehyde remains a powerful and widely used cross-linking agent, methyl formimidate and other imidoesters offer distinct advantages, particularly in preserving the native charge and conformation of proteins. The choice between these reagents should be guided by the specific goals of the experiment. For studies where maintaining protein structure and function is paramount, or where more specific cross-linking is desired, methyl formimidate presents a valuable alternative to formaldehyde. Researchers are encouraged to optimize cross-linking conditions, including reagent concentration and incubation time, for their specific system to achieve the best balance between cross-linking efficiency and the preservation of biological integrity.

References

A Researcher's Guide to Validating Protein-Protein Interactions Identified by Methyl Formimidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in unraveling complex biological processes and identifying novel therapeutic targets. While methyl formimidate cross-linking offers a powerful tool for capturing transient and stable interactions, a multi-faceted approach employing orthogonal methods is essential to confirm these findings with high confidence. This guide provides a comprehensive comparison of various PPI validation techniques, complete with experimental protocols and data-driven insights to aid in the design of robust validation strategies.

Comparing the Tools: A Head-to-Head Look at PPI Validation Methods

The selection of an appropriate validation method depends on several factors, including the nature of the interaction (stable vs. transient), the availability of specific antibodies, and the desired level of throughput. The following tables provide a quantitative and qualitative comparison of common techniques used to validate PPIs initially identified by methods such as methyl formimidate cross-linking.

Method Principle Interaction Type Detected Throughput Confirmation of Direct Interaction Relative Cost
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" partners from a cell lysate.Primarily stable interactions; can be adapted for transient interactions with cross-linking.Low to mediumNo, interacting partners may be part of a larger complex.Moderate
Pull-Down Assay A tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a lysate.Stable and strong interactions.Low to mediumCan suggest direct interaction, but not definitive.Low to moderate
Yeast Two-Hybrid (Y2H) Interaction between two proteins in yeast activates a reporter gene.Primarily binary interactions.HighYesLow
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescently labeled proteins when in close proximity.Dynamic and transient interactions in living cells.LowYesHigh
Cross-linking Mass Spectrometry (XL-MS) Chemical cross-linkers covalently link interacting proteins, which are then identified by mass spectrometry.Stable and transient interactions.HighYes, provides distance constraints.High

Performance Metrics of Different Cross-Linking Reagents

The choice of cross-linking reagent is critical for the success of XL-MS experiments. Different reagents vary in their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry, all of which impact the number and type of interactions identified.

Cross-linker Reactive Group Spacer Arm Length (Å) Cleavable by MS? Typical Number of Identified Cross-links (in complex samples) False Discovery Rate (FDR)
Methyl Formimidate Imidoester (Amine-reactive)~8.6NoVaries depending on studyTypically controlled at 1-5%
Disuccinimidyl suberate (DSS) NHS ester (Amine-reactive)11.4NoHighTypically controlled at 1-5%
Disuccinimidyl sulfoxide (DSSO) NHS ester (Amine-reactive)10.1YesHighTypically controlled at 1-5%
Formaldehyde Aldehyde~2.3-2.7NoHighCan be challenging to control

Note: The number of identified cross-links can vary significantly based on the sample complexity, instrument sensitivity, and data analysis workflow.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of the PPI is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a typical XL-MS workflow and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-studied network where PPIs are critical.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis ProteinComplex Protein Complex Crosslinking Chemical Cross-linking (e.g., Methyl Formimidate) ProteinComplex->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DatabaseSearch Database Search (Identification of cross-linked peptides) LC_MS->DatabaseSearch Validation Validation & FDR Calculation DatabaseSearch->Validation IdentifiedPPIs IdentifiedPPIs Validation->IdentifiedPPIs Identified PPIs

Caption: A generalized workflow for identifying protein-protein interactions using cross-linking mass spectrometry.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Validating Methyl Formimidate Cross-Linking: An Orthogonal Approach to Confirming Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on robustly validating protein-protein interactions identified through methyl formimidate cross-linking. This document outlines several orthogonal methods, provides detailed experimental protocols, and presents quantitative comparisons to alternative cross-linking strategies.

In the study of protein-protein interactions, cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool for capturing transient and stable complexes, providing valuable insights into protein function and cellular signaling. Methyl formimidate is a homobifunctional cross-linking agent that reacts with primary amines, primarily the ε-amino group of lysine residues, to form amidine bonds. While effective, the results from any cross-linking experiment require rigorous validation to ensure the biological relevance of the identified interactions and to minimize false positives. This guide details several orthogonal methods to validate methyl formimidate cross-linking results, offering a comparative framework for researchers.

Orthogonal Validation Strategies

A multi-pronged approach is essential for the confident validation of cross-linking data. This involves a combination of biochemical, mass spectrometric, and computational methods to corroborate the initial findings.

1. Biochemical Validation:

  • SDS-PAGE and Western Blotting: A straightforward initial validation step is to visualize the formation of higher molecular weight cross-linked complexes. By separating the cross-linked protein mixture on a polyacrylamide gel and probing with antibodies specific to the proteins of interest, the appearance of new bands corresponding to the size of the cross-linked complex can confirm the interaction.[1]

  • Co-immunoprecipitation (Co-IP): This technique can be used to confirm the interaction between two proteins under native or near-native conditions.[2] Following cross-linking with methyl formimidate, an antibody against one of the putative interacting partners is used to pull down the complex. The presence of the other partner in the immunoprecipitated sample, as determined by Western blotting, provides strong evidence for the interaction. Combining cross-linking with Co-IP is particularly useful for stabilizing weak or transient interactions that might not survive a standard Co-IP protocol.[3][4]

2. Mass Spectrometry-Based Validation:

  • Analysis of Mass Shifts: The reaction of methyl formimidate with lysine results in a specific mass shift that can be detected by mass spectrometry. Each amidine bond formed replaces a primary amine with the formimidoyl group, leading to a predictable mass increase. This characteristic mass shift is a key signature used in the database search to identify cross-linked peptides.

  • Use of Isotope-Labeled Cross-linkers: A more advanced mass spectrometric approach involves the use of isotopically labeled cross-linkers, such as deuterated versions of common reagents like BS3 (BS3-d4).[3][4] By performing parallel cross-linking reactions with the light (d0) and heavy (d4) versions of the cross-linker and then mixing the samples, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by the mass difference of the isotopes. This method significantly increases the confidence in identifying cross-linked peptides and allows for quantitative analysis of conformational changes or differences in interaction states.[5][6]

3. Computational Validation:

  • Structural Modeling and Distance Restraints: The known spacer arm length of the cross-linker provides a distance constraint between the two linked amino acid residues. This information can be used to validate the cross-link against existing 3D structures of the proteins or protein complexes in the Protein Data Bank (PDB). If the distance between the Cα atoms of the cross-linked residues in the model is within the theoretical maximum distance of the cross-linker, it provides structural support for the identified interaction.[7]

  • De Novo Structural Modeling: In the absence of a known structure, the distance restraints generated from methyl formimidate cross-linking can be used to guide the de novo modeling of protein or complex structures. The ability to generate a plausible structural model that satisfies multiple cross-linking constraints lends confidence to the validity of the cross-links.

Comparison of Cross-linking Reagents

The choice of cross-linker can significantly impact the outcome of an experiment. While this guide focuses on methyl formimidate, a comparison with other common cross-linkers is useful for experimental design.

Cross-linkerReactive GroupSpacer Arm Length (Å)CleavableMembrane PermeableKey Characteristics
Methyl Formimidate Imidoester~3.7NoYesShort spacer arm, forms amidine bonds.
Formaldehyde Aldehyde~2.3-2.7NoYesZero-length cross-linker, can cross-link a wider range of nucleophiles.[8]
BS3 (Bis(sulfosuccinimidyl) suberate) NHS ester11.4NoNoWater-soluble, amine-reactive, commonly used for cell surface cross-linking.[9]
DSSO (Disuccinimidyl sulfoxide) NHS ester10.1MS-cleavableYesAmine-reactive, cleavable in the mass spectrometer, simplifying data analysis.[9]
Glutaraldehyde AldehydeVariableNoYesCan lead to more extensive and less specific cross-linking compared to BS3.[10]

Experimental Protocols

SDS-PAGE and Western Blot Analysis of Cross-linked Proteins

Objective: To visualize the formation of high-molecular-weight complexes after methyl formimidate cross-linking.

Materials:

  • Purified protein samples

  • Methyl formimidate hydrochloride

  • Cross-linking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM NaCl)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer apparatus and reagents

  • Primary and secondary antibodies specific to the target proteins

Protocol:

  • Prepare the protein sample in the cross-linking buffer. A typical protein concentration is in the range of 1-10 µM.

  • Freshly prepare a stock solution of methyl formimidate in the cross-linking buffer.

  • Add methyl formimidate to the protein sample to the desired final concentration (e.g., 1-10 mM).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM Tris. Incubate for 15 minutes.

  • Add Laemmli sample buffer to the quenched reaction mixture.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using antibodies against the proteins of interest to detect the monomeric and cross-linked species.

Co-immunoprecipitation of Cross-linked Complexes

Objective: To confirm the interaction between two proteins by immunoprecipitating the cross-linked complex.

Materials:

  • Cell lysate containing the proteins of interest

  • This compound

  • Lysis buffer (non-amine containing, e.g., HEPES-based)

  • Primary antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

Protocol:

  • Perform in vivo or in vitro cross-linking with methyl formimidate as described above.

  • Prepare a cell lysate using a suitable lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against one of the target proteins overnight at 4°C.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated complexes from the beads using an appropriate elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both putative interacting partners.

Visualizing Validation Workflows

The following diagrams illustrate the logical flow of the validation processes described.

Orthogonal_Validation_Workflow General Workflow for Validating Cross-Linking Results cluster_experiment Experimental Cross-Linking cluster_validation Orthogonal Validation cluster_analysis Data Interpretation XL Methyl Formimidate Cross-Linking Biochem Biochemical Methods (SDS-PAGE, Co-IP) XL->Biochem MS Mass Spectrometry (MS/MS Analysis) XL->MS Comp Computational Methods (Structural Modeling) XL->Comp Confirm Confirmed Interaction Biochem->Confirm MS->Comp Provides distance restraints MS->Confirm Refine Refined Structural Model Comp->Refine

Caption: A general workflow for the orthogonal validation of protein cross-linking results.

Quantitative_XL_MS_Workflow Quantitative Cross-Linking Mass Spectrometry Workflow cluster_state1 Protein State 1 cluster_state2 Protein State 2 Prot1 Protein Complex (State A) XL1 Cross-link with 'Light' Reagent (d0) Prot1->XL1 Mix Mix Samples 1:1 XL1->Mix Prot2 Protein Complex (State B) XL2 Cross-link with 'Heavy' Reagent (d4) Prot2->XL2 XL2->Mix Digest Enzymatic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peak Ratios of Isotope Pairs LCMS->Quant Result Identify Conformational Changes Quant->Result

Caption: Workflow for quantitative cross-linking using isotope-labeled reagents.

References

Confirming Protein Complexes: A Guide to Western Blot Analysis of Methyl Formimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, confirming protein-protein interactions is crucial. Chemical cross-linking is a powerful technique to stabilize these interactions for analysis. Methyl formimidate, an imidoester cross-linker, is a valuable tool in this process. This guide provides a detailed comparison of Western blot analysis with alternative methods for confirming protein complexes cross-linked with methyl formimidate, supported by experimental protocols and data.

Comparing Analytical Techniques for Cross-Linked Complexes

Western blotting is a widely accessible technique for confirming the presence of cross-linked protein complexes. It allows for the visualization of a shift in the molecular weight of the target protein as it forms complexes with its binding partners. However, for a more detailed analysis, other techniques like mass spectrometry offer deeper insights.

FeatureWestern Blot AnalysisMass Spectrometry (MS)
Primary Goal Confirmation of cross-linking and estimation of complex size.Identification of cross-linked peptides and specific interacting residues.[1]
Sensitivity Moderate, dependent on antibody affinity and protein abundance.High, capable of detecting low-abundance cross-linked species.
Quantitative Analysis Semi-quantitative, can show relative changes in complex formation.Can be made quantitative with isotopic labeling of cross-linkers.
Information Provided Indicates the presence of higher molecular weight complexes containing the target protein.Provides precise information on which amino acids are cross-linked, revealing interaction interfaces.
Throughput Low to medium.High, capable of analyzing complex mixtures of proteins.
Cost & Accessibility Relatively low cost and widely available equipment.High initial investment and requires specialized expertise.
Confirmation of Identity Relies on the specificity of the primary antibody for the target protein.Provides direct identification of interacting proteins through peptide sequencing.

Experimental Protocols

Methyl Formimidate Cross-Linking of Protein Complexes

Methyl formimidate reacts with primary amines (the N-terminus and the side chain of lysine residues) to form amidine bonds. This reaction is most efficient at alkaline pH (8.0-10.0) and should be performed in amine-free buffers such as phosphate or borate buffers.[2]

Materials:

  • Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 8.5)

  • Methyl formimidate hydrochloride

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

  • Prepare a fresh solution of methyl formimidate in the reaction buffer. The final concentration will need to be optimized but a starting point of 1-2 mg/mL can be used.[3]

  • Add the methyl formimidate solution to the protein sample.

  • Incubate the reaction mixture for 3 hours at room temperature.[3]

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to stop the cross-linking reaction.

  • Add an equal volume of 2x Laemmli sample buffer to the cross-linked sample.

  • Boil the sample at 95-100°C for 5 minutes to denature the proteins.

  • The sample is now ready for Western blot analysis.

Western Blot Analysis of Cross-Linked Complexes

The key to analyzing cross-linked complexes with Western blotting is to visualize the appearance of higher molecular weight bands corresponding to the cross-linked species.

Procedure:

  • SDS-PAGE: Separate the cross-linked and control (non-cross-linked) protein samples on a polyacrylamide gel. The gel percentage should be chosen to resolve the expected higher molecular weight complexes.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of bands at a higher molecular weight in the cross-linked sample compared to the control indicates the formation of a protein complex.

Visualizing Experimental Workflows

To better understand the processes, the following diagrams illustrate the experimental workflows.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot start Protein Sample crosslink Methyl Formimidate Cross-linking start->crosslink quench Quench Reaction crosslink->quench denature Denature with Laemmli Buffer quench->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 1. Workflow for Western blot analysis of cross-linked proteins.

Comparison_Workflow cluster_wb Western Blot Confirmation cluster_ms Mass Spectrometry Analysis start Cross-linked Protein Sample wb_steps SDS-PAGE -> Transfer -> Antibody Probing start->wb_steps ms_steps Digestion -> LC-MS/MS start->ms_steps wb_result Result: Confirmation of Higher MW Complex wb_steps->wb_result ms_result Result: Identification of Cross-linked Peptides ms_steps->ms_result

Figure 2. Comparison of analytical workflows.

Alternative Methods for Confirmation

While Western blotting is a valuable first step, other techniques can provide complementary or more detailed information.

  • Co-Immunoprecipitation (Co-IP): This technique uses an antibody to pull down a specific protein and its binding partners from a cell lysate. When combined with cross-linking, Co-IP can effectively capture and enrich for interacting proteins, which can then be analyzed by Western blot or mass spectrometry.

  • Fluorescence Resonance Energy Transfer (FRET): FRET is a microscopy-based technique that can detect protein interactions in living cells by measuring energy transfer between two fluorescently tagged proteins that are in close proximity.[4]

  • Bimolecular Fluorescence Complementation (BiFC): In BiFC, two non-fluorescent fragments of a fluorescent protein are fused to two proteins of interest. If the proteins interact, the fragments come together and reconstitute a fluorescent signal.[4]

Conclusion

Western blot analysis is a straightforward and accessible method for the initial confirmation of protein complexes stabilized by methyl formimidate cross-linking. The observation of a higher molecular weight species corresponding to the target protein is a strong indicator of a successful cross-linking reaction and protein-protein interaction. For more in-depth structural information, such as the identification of specific interaction sites, mass spectrometry is the method of choice. The selection of the most appropriate technique will depend on the specific research question, available resources, and the level of detail required.

References

Reactivity Face-Off: Methyl Formimidate vs. Ethyl Formimidate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, formimidates serve as versatile building blocks for the construction of a wide array of nitrogen-containing heterocycles, which are pivotal scaffolds in pharmaceuticals and agrochemicals. Among the various alkyl formimidates, methyl formimidate and ethyl formimidate are two of the most commonly utilized reagents. This guide provides an objective comparison of their reactivity, supported by established chemical principles and analogous experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences in Reactivity

The primary distinction in the reactivity of methyl formimidate and ethyl formimidate arises from the nature of their alkoxy groups: methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), respectively. These differences manifest in both steric and electronic effects, which collectively influence their susceptibility to nucleophilic attack, a cornerstone of their synthetic utility.

FeatureMethyl FormimidateEthyl FormimidateExpected Impact on Reactivity
Alkyl Group Methyl (-CH₃)Ethyl (-CH₂CH₃)The larger ethyl group is expected to exert greater steric hindrance.
Steric Hindrance LowerHigherReduced reaction rates for ethyl formimidate in sterically demanding transformations.
Electronic Effect Slightly less electron-donatingSlightly more electron-donatingMinor influence, but the ethyl group may slightly decrease the electrophilicity of the imidate carbon.
Leaving Group Ability Methoxide is a slightly better leaving groupEthoxide is a slightly poorer leaving groupPotentially faster reactions with methyl formimidate.

Probing Reactivity: Steric and Electronic Effects

The reactivity of formimidates is principally governed by the electrophilicity of the imidate carbon and the accessibility of this carbon to incoming nucleophiles.

Steric Effects: The ethyl group in ethyl formimidate is bulkier than the methyl group in methyl formimidate. This increased steric hindrance can impede the approach of a nucleophile to the electrophilic carbon atom. Consequently, reactions involving ethyl formimidate are generally expected to proceed at a slower rate compared to those with methyl formimidate, particularly when bulky nucleophiles or substrates are involved.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the oxygen atom can be relayed to the imidate carbon, marginally reducing its electrophilicity. While this electronic effect is generally considered secondary to steric effects, it can contribute to the slightly lower reactivity of ethyl formimidate.

Supporting Experimental Analogy: The Case of Ester Hydrolysis

Experimental Protocol: A General Procedure for Amidine Synthesis from an Alkyl Formimidate

The reaction of an alkyl formimidate with an amine to form an amidine is a common and synthetically valuable transformation. The following is a general protocol that can be adapted for either methyl or ethyl formimidate.

Materials:

  • Alkyl formimidate hydrochloride (e.g., methyl formimidate hydrochloride or ethyl formimidate hydrochloride) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous polar solvent (e.g., methanol, ethanol, or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the alkyl formimidate hydrochloride and the anhydrous solvent.

  • Stir the suspension at room temperature until the solid is partially or fully dissolved.

  • Slowly add the amine to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.

  • The resulting crude amidine can be purified by an appropriate method, such as crystallization or column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the synthesis of formimidates via the Pinner reaction and their subsequent conversion to amidines.

Pinner_Reaction Nitrile Nitrile (R-C≡N) Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt + Alcohol, HCl Alcohol Alcohol (R'-OH) HCl HCl (acid catalyst) Amidine Amidine Pinner_Salt->Amidine + Amine Amine Amine (R''-NH2)

Caption: Pinner reaction for imidate synthesis and subsequent amidine formation.

Reactivity_Comparison cluster_methyl Methyl Formimidate cluster_ethyl Ethyl Formimidate Methyl_Formimidate Methyl Formimidate Methyl_TS Less Hindered Transition State Methyl_Formimidate->Methyl_TS Nucleophilic Attack (Faster) Ethyl_Formimidate Ethyl Formimidate Methyl_Product Product Methyl_TS->Methyl_Product Ethyl_TS More Hindered Transition State Ethyl_Formimidate->Ethyl_TS Nucleophilic Attack (Slower) Ethyl_Product Product Ethyl_TS->Ethyl_Product

Caption: Steric hindrance affecting the transition state of nucleophilic attack.

Conclusion

References

Unraveling Protein Architectures: A Comparative Guide to Mass Spectrometry Fragmentation of Methyl Formimidate and Other Cross-Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. The choice of cross-linking reagent is paramount to the success of these studies, as its chemical properties dictate the fragmentation patterns observed in the mass spectrometer, ultimately influencing data analysis and structural interpretation. This guide provides an objective comparison of the mass spectrometric fragmentation behavior of methyl formimidate, an imidoester-based cross-linker, with other commonly used reagents, supported by experimental data and detailed protocols.

This comprehensive comparison aims to equip researchers with the knowledge to select the most appropriate cross-linker for their specific research questions, thereby enhancing the accuracy and depth of their protein structural analysis.

At a Glance: Comparing Fragmentation Patterns

The fragmentation of a cross-linked peptide in a mass spectrometer is a complex process that yields a wealth of information about the identities of the linked peptides and the position of the cross-link. Different classes of cross-linkers produce distinct fragmentation signatures.

Cross-Linker ClassExample Reagent(s)Predominant Fragmentation CharacteristicsKey Fragment Ion Types
Imidoesters Methyl Formimidate, Dimethyl Suberimidate (DMS)Amidination of lysine residues preserves the positive charge. Fragmentation can occur along the peptide backbone of both cross-linked peptides. The amidinated lysine side chain itself can be a site of fragmentation.b- and y-ions from both peptide chains, characteristic ions from fragmentation of the amidinated lysine.
NHS-esters (non-cleavable) Disuccinimidyl Suberate (DSS), Bis(sulfosuccinimidyl) Suberate (BS3)Fragmentation occurs at the newly formed amide bond between the cross-linker and the lysine residue, as well as along the peptide backbones.[1] This can lead to complex spectra containing fragment ions from both peptides.b- and y-ions from both peptide chains, ions resulting from cleavage of the cross-linker-peptide bond.[1]
MS-cleavable NHS-esters Disuccinimidyl Sulfoxide (DSSO), Disuccinimidyl Dibutyric Urea (DSBU)The cross-linker itself is designed to fragment at a specific bond under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This simplifies the MS2 spectrum by generating characteristic reporter ions and linear peptides with a remnant of the cross-linker.Characteristic reporter ions, modified b- and y-ions from the cleaved and modified peptides.[2]
Zero-length 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms a direct amide bond between a carboxyl group (Asp or Glu) and an amine group (Lys), resulting in no additional spacer. Fragmentation is typical of a standard peptide bond.Standard b- and y-ions.

Delving Deeper: Fragmentation of Methyl Formimidate

Methyl formimidate belongs to the class of imidoester cross-linkers, which react with primary amines, primarily the ε-amino group of lysine residues, to form an amidine bond. A key feature of this reaction is the retention of the positive charge on the modified lysine side chain, which can influence peptide fragmentation and chromatographic behavior.

While specific quantitative fragmentation data for methyl formimidate is not as abundant in the literature as for NHS-esters, the general behavior of imidoester cross-linked peptides can be inferred. The amidination of lysine residues can influence the charge state of the precursor ions, often leading to higher charge states which can be beneficial for fragmentation analysis.

During tandem mass spectrometry (MS/MS), peptides cross-linked with imidoesters are expected to fragment along the backbones of both constituent peptides, producing series of b- and y-ions for each. This allows for the identification of both peptides in the cross-linked pair. Additionally, fragmentation can occur at the amidinated lysine side chain itself, potentially yielding characteristic ions that can aid in pinpointing the site of modification.

A Visual Guide to the Cross-Linking Mass Spectrometry Workflow

To better understand the experimental process, the following diagram illustrates a generic workflow for a chemical cross-linking mass spectrometry experiment.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Complex Protein Complex Cross-Linking Cross-Linking Protein Complex->Cross-Linking Add Cross-linker Quenching Quenching Cross-Linking->Quenching Stop Reaction Digestion Digestion Quenching->Digestion e.g., Trypsin Enrichment Enrichment Digestion->Enrichment (Optional) LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Database Search Database Search Data Acquisition->Database Search Validation Validation Database Search->Validation Structural Modeling Structural Modeling Validation->Structural Modeling

A generic workflow for cross-linking mass spectrometry.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for protein cross-linking and subsequent sample preparation for mass spectrometry analysis.

Protocol 1: Protein Cross-Linking with Dimethyl Suberimidate (DMS)

This protocol is adapted for imidoester cross-linkers like Dimethyl Suberimidate (DMS) and can be used as a starting point for methyl formimidate.

  • Buffer Preparation: Prepare a cross-linking buffer of 20 mM HEPES-KOH, 20 mM NaCl, and 5 mM MgCl2 at pH 7.8.[3]

  • Protein Preparation: Dissolve the purified protein or protein complex in the cross-linking buffer to a final concentration of 1 mg/mL.

  • Cross-Linker Preparation: Immediately before use, dissolve DMS in the cross-linking buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH.

  • Cross-Linking Reaction: Mix the protein solution with the DMS solution to achieve a final DMS concentration of 1 or 2 mg/mL.

  • Incubation: Incubate the reaction mixture for 3 hours at room temperature.

  • Quenching: Stop the reaction by adding ammonium bicarbonate to a final concentration of 30 mM and incubate for an additional 15 minutes at room temperature.[4]

Protocol 2: In-Solution Protein Digestion for Mass Spectrometry

This protocol outlines the steps for digesting the cross-linked protein sample into peptides suitable for MS analysis.[5][6][7][8][9]

  • Denaturation and Reduction:

    • To the quenched cross-linking reaction, add urea to a final concentration of 8 M.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.[7]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 15 mM.[7]

    • Incubate for 30 minutes in the dark at room temperature.[7]

  • Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add sequencing-grade modified trypsin at a 1:50 to 1:100 (w/w) protease-to-protein ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

Conclusion

The choice of cross-linking reagent has a profound impact on the resulting mass spectra and the subsequent data analysis workflow. While NHS-ester cross-linkers like DSS and BS3 are widely used and their fragmentation patterns well-characterized, imidoester cross-linkers such as methyl formimidate offer an alternative chemistry that preserves the charge at the linkage site. Although detailed fragmentation data for methyl formimidate is less common, understanding the principles of amidination and the fragmentation of related imidoesters provides a solid foundation for its application. For complex samples, MS-cleavable cross-linkers like DSSO offer a significant advantage by simplifying spectra and facilitating confident identification of cross-linked peptides. Ultimately, the optimal choice of cross-linker will depend on the specific protein system under investigation, the available instrumentation, and the desired depth of structural information. This guide provides the fundamental knowledge and protocols to empower researchers to make informed decisions and advance their exploration of the protein interactome.

References

A Researcher's Guide to Quantifying Protein Guanidination: A Comparative Analysis of Modern Proteomic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modifications, this guide offers a comprehensive comparison of leading quantitative proteomic strategies for analyzing lysine guanidination—a chemical modification analogous to the user's interest in "methyl formimidate" modifications. We delve into the performance of stable isotope labeling, chemical derivatization, and label-free methods, providing supporting data, detailed experimental protocols, and visual workflows to inform your selection of the most suitable technique for your research needs.

Introduction to Lysine Guanidination and its Quantification

The modification of lysine residues to homoarginine, a process known as guanidination, is a chemical derivatization technique employed in proteomics to enhance the analysis of proteins by mass spectrometry. This conversion improves peptide ionization efficiency and simplifies peptide identification by directing trypsin cleavage to arginine residues only. Accurate quantification of such modifications is crucial for understanding protein structure, function, and the effects of chemical modifications. This guide compares three primary approaches for quantifying these modifications: stable isotope labeling by amino acids in cell culture (SILAC), isobaric tagging (TMT and iTRAQ), and label-free quantification.

Comparison of Quantitative Methods

Choosing the right quantification strategy depends on various factors, including the biological system, desired level of accuracy, sample throughput, and budget. The following table summarizes the key performance characteristics of SILAC, TMT/iTRAQ, and Label-Free Quantification for analyzing lysine modifications.

FeatureStable Isotope Labeling (SILAC)Isobaric Tagging (TMT/iTRAQ)Label-Free Quantification
Principle Metabolic incorporation of "heavy" amino acids into proteins in vivo.[1][2][3][4]Chemical labeling of peptides in vitro with isobaric tags that generate reporter ions upon fragmentation.[5][6][7][8]Direct comparison of peptide signal intensities or spectral counts between runs.[9][10][11]
Precision (CV) Very High (<15%)[12][13]High (10-15%)[14]Moderate (17-24%)[14][15][16]
Accuracy High, considered the "gold standard" for quantitative proteomics.[3][12][13]Good, but can be affected by ratio compression.[17]Moderate, susceptible to variations in sample preparation and instrument performance.[12][16]
Dynamic Range WideModerate, can be limited by co-isolation of precursor ions.[17][18]Wide
Throughput Low (typically 2-3 samples per experiment).[1]High (up to 18 samples with TMTpro).[6][19]High, suitable for large numbers of samples.[9][10]
Cost High (requires specialized media and amino acids).[12]High (reagents are expensive).[6]Low (no labeling reagents required).[11]
Applicability Limited to actively dividing cells that can be metabolically labeled.[3][12]Broadly applicable to any protein sample.[5][8]Broadly applicable to any protein sample.[9][10]

Experimental Protocols

Guanidination of Lysine Residues

This protocol describes the chemical conversion of lysine residues to homoarginine, a prerequisite for the subsequent quantification methods when the modification is not endogenous.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 6 M guanidine-HCl, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylation agent (e.g., 55 mM iodoacetamide)

  • Guanidination reagent (e.g., O-methylisourea hemisulfate)

  • Base (e.g., Ammonium hydroxide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve the protein sample in denaturation buffer.

    • Add reducing agent and incubate for 1 hour at 37°C.

    • Add alkylation agent and incubate for 30 minutes at room temperature in the dark.

  • Guanidination:

    • Adjust the pH of the sample to ~11 with ammonium hydroxide.

    • Add the guanidination reagent (e.g., 10 µL of 1M O-methylisourea per 10 µL of sample).

    • Incubate at 65°C for 30 minutes.[20][21]

    • Stop the reaction by adding quenching solution.[20][21]

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

Quantification using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the metabolic labeling of proteins for quantitative analysis.

Materials:

  • SILAC-compatible cell line

  • "Light" and "Heavy" SILAC media (DMEM or RPMI 1640 lacking L-lysine and L-arginine)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (e.g., 13C6, 15N2-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells. One in "light" medium supplemented with normal lysine and arginine, and the other in "heavy" medium supplemented with heavy isotope-labeled lysine and arginine.[1][2][4]

    • Passage the cells for at least 5-6 doublings to ensure complete incorporation of the heavy amino acids.[2][22]

  • Sample Preparation and Mixing:

    • Treat the "heavy" labeled cells with the experimental condition of interest, while the "light" labeled cells serve as the control.

    • Harvest and lyse the cells from both populations separately.

    • Quantify the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and Mass Spectrometry:

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Quantification using Isobaric Tagging (TMT/iTRAQ)

This protocol describes the chemical labeling of peptides for multiplexed quantitative analysis.

Materials:

  • TMT or iTRAQ labeling reagents

  • Labeling buffer (e.g., 100 mM TEAB, pH 8.5)

  • Quenching solution (e.g., 5% hydroxylamine)

  • Acetonitrile (ACN)

Procedure:

  • Peptide Preparation:

    • Digest protein samples (up to 11 for TMTpro or 8 for iTRAQ) into peptides using trypsin.

    • Desalt and dry the peptides.

  • Peptide Labeling:

    • Resuspend each peptide sample in labeling buffer.

    • Reconstitute the TMT/iTRAQ reagents in ACN.

    • Add the appropriate labeling reagent to each peptide sample and incubate for 1 hour at room temperature.[23][24][25]

    • Quench the reaction with quenching solution.[23][24]

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples in equal amounts.

    • (Optional but recommended) Fractionate the pooled sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity.[6]

  • Mass Spectrometry Analysis:

    • Analyze the peptide fractions by LC-MS/MS.

    • Quantify the relative abundance of peptides based on the intensities of the reporter ions in the MS/MS spectra.[7][26]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for guanidination followed by SILAC, TMT/iTRAQ, and Label-Free Quantification.

Guanidination_Workflow cluster_preparation Protein Preparation Protein Protein Sample Denatured Denature, Reduce, Alkylate Protein->Denatured Guanidinated Guanidinate Lysines Denatured->Guanidinated Digested Trypsin Digestion Guanidinated->Digested Desalted Desalt Peptides Digested->Desalted

Caption: General workflow for protein guanidination.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing Light Cells in 'Light' Medium (Control) Harvest Harvest & Lyse Cells Light->Harvest Heavy Cells in 'Heavy' Medium (Treated) Heavy->Harvest Mix Mix Equal Protein Amounts Harvest->Mix Digest Digest Proteins Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: SILAC quantification workflow.

TMT_iTRAQ_Workflow cluster_samples Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis Sample1 Sample 1 Digest1 Digest Sample1->Digest1 Sample2 Sample 2 Digest2 Digest Sample2->Digest2 SampleN ... Sample N DigestN Digest SampleN->DigestN Label1 Label with Tag 1 Digest1->Label1 Label2 Label with Tag 2 Digest2->Label2 LabelN Label with Tag N DigestN->LabelN Pool Pool Labeled Peptides Label1->Pool Label2->Pool LabelN->Pool Fractionate Fractionate (Optional) Pool->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS

Caption: TMT/iTRAQ quantification workflow.

LabelFree_Workflow cluster_samples Sample Preparation cluster_analysis Analysis Sample1 Sample 1 Digest1 Digest Sample1->Digest1 Sample2 Sample 2 Digest2 Digest Sample2->Digest2 SampleN ... Sample N DigestN Digest SampleN->DigestN LCMS1 LC-MS/MS Run 1 Digest1->LCMS1 LCMS2 LC-MS/MS Run 2 Digest2->LCMS2 LCMSN LC-MS/MS Run N DigestN->LCMSN DataAnalysis Data Analysis & Comparison LCMS1->DataAnalysis LCMS2->DataAnalysis LCMSN->DataAnalysis

Caption: Label-Free quantification workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Formimidate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For compounds like methyl formimidate hydrochloride, a clear and precise disposal plan is essential. This guide provides detailed procedural information for the safe handling and disposal of this substance, catering to researchers, scientists, and drug development professionals.

Quantitative Safety Data Summary
Hazard CategoryPrecautionary Measures and Disposal Considerations
Reactivity Incompatible with acids, bases, and strong oxidizing agents.[1] Avoid mixing with these substances in waste containers.
Toxicity May be harmful if swallowed or in contact with skin.[2][3] May cause damage to fertility or an unborn child.[2][3][4]
Environmental The product is water-soluble and may spread in water systems.[1][2][3] Do not let the product enter drains.[2][4]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[1][2][3][4] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]
Spill Response For spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][2] Keep in suitable, closed containers for disposal.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, and flame.[1][2]

Caption: Summary of key safety and handling information for this compound, based on data for analogous compounds and general laboratory safety guidelines.

Detailed Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is a general guideline and must be adapted to comply with local, regional, and national hazardous waste regulations.[1]

Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Hazardous waste container (compatible material, with a tightly sealing lid)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand)

  • Fume hood

Procedure:

  • Preparation and PPE:

    • Before handling the waste, ensure you are wearing the appropriate PPE as listed above.

    • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, or strong oxidizing agents.[1]

    • Store waste in a dedicated, compatible container.

  • Containerizing Waste:

    • For solid waste, carefully transfer it to the designated hazardous waste container.

    • For solutions containing this compound, pour the liquid waste into a compatible, labeled hazardous waste container. Avoid overfilling the container; leave at least 10% headspace for expansion.

    • For small quantities of residual material on labware, rinse with a suitable solvent (e.g., methanol or ethanol, if compatible with other residues) and collect the rinsate as hazardous waste.

  • Labeling:

    • Immediately label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • Full chemical name: "this compound"

      • CAS Number: "5330-67-6" (if available and confirmed)

      • An accurate description of the waste (e.g., "solid," "solution in methanol")

      • The primary hazards (e.g., "Toxic," "Reactive")

      • The date the waste was first added to the container.

      • Your name and lab contact information.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Provide the EHS or disposal company with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a record of the waste generated, including the amount, date of generation, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Methyl Formimidate Hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes fume_hood->segregate container Place in a Labeled, Compatible Waste Container segregate->container label Label Container with Contents and Hazards container->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.